Molybdenum(3+);phosphane
Description
Historical Perspectives on Molybdenum Coordination Compounds
The history of molybdenum chemistry began with its discovery in 1778 by Carl Wilhelm Scheele and its first isolation in 1781 by Peter Jacob Hjelm. wikipedia.org For a long time, its ores were mistaken for lead ores due to their similar appearance. wikipedia.org The foundational principles of coordination chemistry, established by Alfred Werner in the late 19th and early 20th centuries, provided the theoretical framework to understand how metal ions bind to ligands. nih.govbohrium.comacs.orgscispace.com Werner's concepts of primary valency (oxidation state) and secondary valency (coordination number) were revolutionary, allowing for the prediction of geometries and isomers of coordination complexes. nih.govscispace.comlibretexts.org
Early molybdenum chemistry was predominantly focused on its higher oxidation states, such as Mo(VI) in molybdates. brynmawr.edu A significant expansion in the understanding of its coordination chemistry came with investigations into molybdenum-containing enzymes. brynmawr.eduresearchgate.net A pivotal moment in the development of low-valent molybdenum chemistry was the synthesis of [Mo(acac)3], one of the earliest reported low-valent Mo complexes. rsc.orgrsc.org This compound was instrumental as it served as the precursor for the synthesis of the first-ever reported molybdenum dinitrogen complex, opening the door to the field of nitrogen fixation by synthetic complexes. rsc.orgrsc.org The remarkable versatility of molybdenum, which forms compounds in a wide array of oxidation states (from -2 to +6) and coordination numbers, has been a continuous driver of research. imoa.info
Significance of Low-Valent Molybdenum in Modern Inorganic Chemistry
Low-valent molybdenum, encompassing oxidation states of +3 and lower, is a cornerstone of modern inorganic and organometallic chemistry. rsc.org While the Mo(III) state was historically considered less common than the ubiquitous Cr(III), its importance is now widely recognized, particularly due to recent discoveries, such as its presence in the FeMoco active site of nitrogenase. nih.gov
The primary significance of low-valent molybdenum complexes lies in their ability to activate small, often inert, molecules. oup.com This reactivity is crucial for developing catalysts for fundamental chemical transformations. Pioneering work demonstrated that three-coordinate Mo(III) complexes supported by bulky amide ligands could cleave the strong triple bond of dinitrogen (N₂). oup.com This has spurred extensive research into bioinspired chemistry, aiming to mimic the function of enzymes like nitrogenase for ammonia (B1221849) synthesis under mild conditions. mdpi.com
Furthermore, low-valent molybdenum complexes, particularly those in the Mo(III) state, are central to catalytic processes involving the reduction of carbon dioxide (CO₂), the hydrogenation of various substrates, and olefin isomerization. rsc.orgnih.gov While much of the early work focused on complexes stabilized by strong π-acceptor ligands like carbon monoxide, recent research has increasingly explored the chemistry of low-valent molybdenum supported by anionic ligands, which was previously a less developed area. rsc.orgchemrxiv.org
Role of Phosphane Ligands in Stabilizing Molybdenum(III) Centers
Phosphane ligands (PR₃, where R is an alkyl or aryl group) are indispensable in the chemistry of low-valent transition metals, and Molybdenum(III) is no exception. fiveable.mefiveable.me Their ability to stabilize low oxidation states stems from their unique electronic properties. fiveable.mefiveable.me Phosphanes act as strong σ-donors, donating electron density to the metal center, which helps to stabilize the electron-deficient Mo(III) ion. fiveable.me Concurrently, they can act as π-acceptors by accepting electron density from the metal's d-orbitals into their own empty σ* orbitals, a key aspect of the Dewar-Chatt-Duncanson model. acs.orglibretexts.org
A major advantage of phosphane ligands is their tunability. fiveable.melibretexts.org By systematically altering the R groups on the phosphorus atom, chemists can finely control both the steric bulk and the electronic properties of the ligand. acs.orglibretexts.org This allows for the rational design of catalysts with optimized activity and selectivity. fiveable.me The steric size of a phosphine (B1218219), often quantified by the Tolman cone angle, can be used to create coordinatively unsaturated metal centers, which are often key to catalytic activity. libretexts.org
The synthesis of Mo(III)-phosphane complexes often starts from precursors like [MoCl₃(thf)₃]. This compound readily reacts with a wide range of tertiary phosphines to yield stable Mo(III) complexes. dntb.gov.uamdpi.com The design of the phosphane ligand architecture is critical; multidentate and pincer-type ligands (e.g., PNP, PN³P) have proven particularly effective at creating robust and catalytically active molybdenum centers. dntb.gov.uamdpi.comnih.govacs.org
| Phosphane Ligand | Substituent (R) | Key Property | Effect on Molybdenum Center |
|---|---|---|---|
| PMe₃ | Methyl | Strong σ-donor, small steric bulk | Increases electron density, stabilizes low oxidation states |
| PPh₃ | Phenyl | Moderate σ-donor, larger steric bulk | Balances electronic and steric effects |
| PCy₃ | Cyclohexyl | Strong σ-donor, very large steric bulk | Creates sterically accessible active sites |
| P(OPh)₃ | Phenoxy | Weak σ-donor, strong π-acceptor | Reduces electron density on the metal |
Overview of Key Research Areas in Molybdenum(III) Phosphane Chemistry
Research in Molybdenum(III) phosphane chemistry is dynamic and multifaceted, driven by the quest for sustainable chemical processes. Several key areas stand out:
Catalysis: This is arguably the most significant application. Mo(III)-phosphane complexes are extensively investigated as catalysts or precatalysts for a variety of reactions. researchgate.net
Nitrogen Fixation: A primary goal is the catalytic conversion of N₂ to ammonia (NH₃) under ambient conditions. mdpi.comresearchgate.net Mo(III) complexes, often featuring pincer-type phosphane ligands, are reduced to form active Mo(0)-dinitrogen species that can then be protonated to yield ammonia, mimicking the Chatt cycle. dntb.gov.uamdpi.com
CO₂ Reduction: The conversion of CO₂ into valuable chemicals and fuels is another major focus. Mo-phosphine complexes can bind and activate CO₂, facilitating its reduction to products like carbon monoxide (CO) or its coupling with other molecules like ethylene (B1197577) to form acrylates. researchgate.netresearchgate.netrsc.org
Hydrogenation and Dehydrogenation: Low-valent molybdenum complexes with PNP pincer ligands have been successfully employed as catalysts for the semihydrogenation of alkynes and the disproportionation of formic acid to methanol. nih.govnih.govacs.org
Small Molecule Activation: This fundamental research area underpins catalysis. It involves studying the stoichiometric reactions of Mo(III)-phosphane complexes with small molecules like N₂, CO₂, H₂, and olefins to understand the mechanisms of bond cleavage and formation. rsc.orgosu.edu
Synthesis and Structural Chemistry: The design and synthesis of novel Mo(III) phosphane complexes with tailored ligand architectures continues to be a vibrant field. dntb.gov.uaresearchgate.net This includes the use of tridentate, tetradentate, and pincer ligands to control the coordination environment, stability, and reactivity of the molybdenum center. dntb.gov.uaresearchgate.net Detailed structural characterization, primarily through X-ray crystallography, provides crucial insights into bonding and structure-activity relationships. dntb.gov.uanih.gov
Electronic Structure and Mechanistic Studies: A deep understanding of the electronic properties of these complexes and the mechanisms of their reactions is vital for rational catalyst design. acs.orgresearchgate.net Techniques like photoelectron spectroscopy are used to probe the electronic effects of phosphane ligands. acs.orgresearchgate.netresearchgate.net Spectroelectrochemical methods are employed to study redox processes and identify reactive intermediates in catalytic cycles, such as the splitting of N₂ to form nitrido complexes. nih.gov
| Research Area | Primary Objective | Example Reaction |
|---|---|---|
| Nitrogen Fixation | Catalytic synthesis of ammonia from N₂ and a proton source | N₂ + 6[H⁺] + 6e⁻ → 2NH₃ |
| CO₂ Reduction | Conversion of CO₂ into fuels or chemical feedstocks | CO₂ + 2[H⁺] + 2e⁻ → CO + H₂O |
| Alkene Hydrogenation | Selective reduction of C=C double bonds | R-CH=CH-R + H₂ → R-CH₂-CH₂-R |
| Structural Elucidation | Correlating molecular structure with reactivity | Synthesis and X-ray analysis of [MoCl₃(PNP)] |
Properties
CAS No. |
663941-51-3 |
|---|---|
Molecular Formula |
H9MoP3+3 |
Molecular Weight |
197.94 g/mol |
IUPAC Name |
molybdenum(3+);phosphane |
InChI |
InChI=1S/Mo.3H3P/h;3*1H3/q+3;;; |
InChI Key |
NHDGSZYPAWZEFV-UHFFFAOYSA-N |
Canonical SMILES |
P.P.P.[Mo+3] |
Origin of Product |
United States |
Synthetic Methodologies for Molybdenum Iii Phosphane Complexes
Strategies for Molybdenum(III) Precursor Synthesis
Obtaining a stable and reactive Molybdenum(III) starting material is the foundational step in the synthesis of its phosphane complexes. Two principal strategies are employed: the reduction of higher-valent molybdenum species and ligand exchange reactions starting from molybdenum halides.
Reduction-based methods involve the chemical reduction of Molybdenum(IV) or Molybdenum(V) precursors to the desired +3 oxidation state. The choice of reducing agent and reaction conditions is critical to ensure a clean conversion and to avoid over-reduction to lower oxidation states.
Commonly used reducing agents include sodium amalgam and various silanes. For instance, the reduction of higher oxidation state molybdenum complexes can be achieved using sodium amalgam in the presence of dinitrogen. researchgate.net Another effective method involves the use of silanes, such as dimethylphenylsilane (B1631080) (PhMe2SiH), which can controllably reduce MoCl5 to MoCl4 and subsequently to MoCl3. rsc.org This stepwise reduction allows for the isolation of the desired Molybdenum(III) halide precursor in high yield. rsc.org Similarly, reductants like LiAlH4 have been successfully used to reduce certain Mo-phosphine complexes, leading to the formation of new Molybdenum species. osu.edu The synthesis of transition-metal phosphides from their corresponding oxides can also be achieved through reduction in hydrogen plasma, offering another route to phosphorus-containing molybdenum materials. osti.gov
| Precursor | Reducing Agent | Product | Reference |
| [MoBr3(trpd-3pln)] | Sodium Amalgam | Mo(0)-N2 Complex | researchgate.net |
| MoCl5 | PhMe2SiH (2 equiv.) | MoCl3 | rsc.org |
| MoCl4 | PhMe2SiH (1 equiv.) | MoCl3 | rsc.org |
| (PPClP)Mo(CO)3 | LiAlH4 | (PPHP)Mo(CO)3 | osu.edu |
| Metal Oxides | Hydrogen Plasma | Metal Phosphides | osti.gov |
Ligand exchange provides a direct and versatile route to Molybdenum(III) phosphane complexes. This approach typically involves the reaction of a Molybdenum(III) halide, such as MoCl3, with a desired phosphane ligand. The phosphane ligand displaces labile ligands, like tetrahydrofuran (B95107) (THF), from a precursor complex, such as MoCl3(THF)3, to form the target Molybdenum(III) phosphane complex.
This method is widely applicable and allows for the incorporation of a vast array of phosphane ligands with varying steric and electronic properties. For example, tridentate phosphane ligands have been used to synthesize complexes of the type [MoX3(ligand)] (where X = Cl, Br, I) directly from molybdenum halides. researchgate.net The reactivity of the Molybdenum(III) precursors makes them suitable for derivatization with various coordinating phosphines. rsc.org
Design and Synthesis of Ancillary Phosphane Ligands
The phosphane ligands, often termed ancillary or spectator ligands, play a crucial role in defining the structure, stability, and reactivity of the final Molybdenum(III) complex. Their synthesis is a key aspect of developing new molybdenum chemistry. The denticity of the ligand—the number of donor atoms that bind to the metal center—is a primary design consideration.
Monodentate phosphanes bind to the metal center through a single phosphorus atom. sigmaaldrich.com These ligands are often straightforward to synthesize and allow for systematic modification of their steric and electronic properties. sigmaaldrich.com The synthesis of chiral monodentate phosphanes is of particular interest for applications in asymmetric catalysis. chemistryviews.orgnih.gov
Strategies for synthesizing these ligands include:
Asymmetric Suzuki-Miyaura Cross-Coupling: This method has been used to create chiral biaryl monophosphine oxides, which can then be reduced to the corresponding phosphines. chemistryviews.org
Use of Chiral Templates: Optically active Cr-complexed arylphosphines have been synthesized in a few steps from achiral chromium-arene precursors, providing access to a variety of chiral ligand structures. acs.orgelsevierpure.com
Modular Assembly: Chiral phosphoramidite (B1245037) ligands can be synthesized in a modular fashion, often starting from readily available chiral backbones like D-mannitol, which are then reacted with phosphorus trichloride (B1173362) and various amines. nih.gov
Bidentate phosphanes, or diphosphines, possess two phosphorus donor atoms connected by a linker or backbone. sigmaaldrich.comwikipedia.org This chelation effect generally leads to more stable metal complexes compared to their monodentate counterparts. The length and nature of the linker are critical design elements that influence the "bite angle" of the ligand and, consequently, the geometry of the metal complex. sigmaaldrich.com
Common synthetic routes include:
Reaction of Metal Phosphides with Dihalides: Alkali metal phosphides (MPPh2) can react with dihaloalkanes (e.g., Cl(CH2)nCl) to form symmetrical diphosphines of the type Ph2P(CH2)nPPh2. wikipedia.org
Reaction of Dilithiated Reagents with Chlorophosphines: A hydrocarbon backbone can be dilithiated and then reacted with a chlorophosphine (ClPAr2) to yield the diphosphine. wikipedia.org
Starting from Secondary Phosphine (B1218219) Oxides: Unsymmetrical bidentate ligands can be prepared using air-stable secondary phosphine oxides, which are easier to handle than pyrophoric phosphines. umn.eduumn.edu The resulting bisphosphine oxides are then reduced to the final bisphosphines. umn.edu
Photochemical Addition: Novel bidentate phosphines, such as 1,2-bis(1-phosphorinano)ethane, have been synthesized through the photochemical addition of a primary phosphine to a diene. acs.orgnih.gov
Phosphane ligands with three or more donor atoms offer enhanced stability and can enforce specific coordination geometries on the metal center. The synthesis of these polydentate ligands often requires multi-step procedures.
Key synthetic strategies include:
Stepwise Construction: Tridentate ligands can be built step-by-step. For instance, a tridentate PNN ligand (amine-imine-phosphine) is synthesized through condensation, deprotonation, and subsequent addition of a chlorodialkylphosphine. rsc.org
Functionalization of a Central Scaffold: A common starting material like pentaerythritol (B129877) can be functionalized to create a tripodal backbone, which is then converted into a tridentate phosphine ligand. rsc.org This allows for the introduction of other functionalities into the ligand structure. rsc.org
Use of Primary Phosphine Synthons: Tridentate phosphine ligands bearing aza-crown ether lariats have been assembled from primary phosphine synthons. nih.gov This modular approach allows for variation in the crown ether size, linker length, and the substituents on the distal phosphine atoms. nih.gov
Development of Chiral Multidentate Ligands: Chiral frameworks can be constructed from synthons like diphenylglycidyl phosphine, which reacts with various nucleophiles to build chiral heterodonor ligand systems. cardiff.ac.uk
| Ligand Type | Synthetic Strategy | Starting Materials | Reference |
| Monodentate | Asymmetric Suzuki-Miyaura | Biaryl compounds, phosphinate auxiliary | chemistryviews.org |
| Monodentate | Chiral Template | Achiral Cr[arene] precursor | acs.orgelsevierpure.com |
| Bidentate | Metal Phosphide (B1233454) + Dihalide | NaPPh2, Cl(CH2)nCl | wikipedia.org |
| Bidentate | Secondary Phosphine Oxides | Secondary phosphine oxides, 1-bromo-3-chloropropane | umn.edu |
| Tridentate | Functionalized Scaffold | Pentaerythritol, diphenylphosphine | rsc.org |
| Tridentate | Primary Phosphine Synthon | Aza-crown ether, diphenylvinylphosphine | nih.gov |
Pincer Ligand Architectures (e.g., PNP, NNP, PCP)
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, though facial coordination is also observed. The rigidity and tunability of the pincer framework allow for precise control over the steric and electronic environment of the molybdenum center.
PNP and NNP Ligands: The synthesis of molybdenum complexes featuring PNP (phosphine-amine-phosphine) and NNP (phosphine-amine-imine or phosphine-amine-heterocycle) pincer ligands is well-documented. A common route involves the direct reaction of a suitable molybdenum precursor with the pre-synthesized pincer ligand. For instance, low-valent molybdenum pincer complexes can be prepared from Mo(CH₃CN)₂(CO)₂(PPh₃)₂ and the corresponding PNP or NNP ligand nih.govresearchgate.net. The steric bulk of the substituents on the phosphorus atoms plays a crucial role in determining the coordination geometry. Less sterically demanding substituents, such as phenyl or ethyl groups, tend to yield complexes with a facial coordination mode of the PNP ligand nih.gov. In contrast, increased steric hindrance from groups like isopropyl or cyclohexyl favors a meridional arrangement, leading to the formation of more classical pincer complexes nih.gov.
Unsymmetrical NNP ligands can introduce chirality to the molybdenum complex. For example, the reaction of Mo(CH₃CN)₂(CO)₂(PPh₃)₂ with an unsymmetrical NNP ligand can result in a complex with helical chirality due to the facial coordination of the ligand nih.gov.
PCP Ligands: While less common for molybdenum(III) specifically in the reviewed literature, the synthesis of PCP (phosphine-carbon-phosphine) pincer complexes with other transition metals is well-established and the principles can be extended to molybdenum acs.org. These syntheses typically involve the reaction of a molybdenum precursor with a pre-formed PCP ligand. The modular synthesis of these ligands, often via condensation reactions, allows for the introduction of a wide range of steric and electronic properties, including chirality acs.org.
A summary of representative molybdenum pincer complexes and their synthetic features is presented in the interactive table below.
| Complex Type | Molybdenum Precursor | Ligand Type | Key Synthetic Feature | Coordination Geometry | Reference |
| Mo-PNP | Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | PNP with Ph/Et on P | Direct coordination | Facial | nih.gov |
| Mo-PNP | Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | PNP with iPr/Cy on P | Direct coordination | Meridional | nih.gov |
| Mo-NNP | Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | Unsymmetrical NNP | Direct coordination | Facial, helical chirality | nih.gov |
| Mo-PNP | Mo(CO)₃(CH₃CN)₃ | Chiral PNP | Direct coordination | Not specified | acs.org |
Redox-Non-Innocent Phosphane Ligands
Redox-non-innocent ligands have the ability to participate in redox processes, meaning the oxidation state of the ligand itself can change during a chemical transformation. This property can alleviate the redox burden on the metal center and open up novel catalytic pathways osu.edu.
N-heterocyclic phosphine (NHP) pincer ligands are a notable example of redox-non-innocent phosphane ligands. The coordination of an NHP pincer ligand to a molybdenum carbonyl fragment has been explored, leading to the synthesis of both formally phosphenium (NHP+) and phosphido (NHP-) molybdenum carbonyl complexes osu.edu. This demonstrates the ligand's ability to exist in different oxidation states while coordinated to the molybdenum center. The synthesis of these complexes often starts from a molybdenum carbonyl precursor and the NHP ligand, with subsequent reactions (e.g., reduction or halide abstraction) modifying the oxidation state of the ligand osu.edu.
The characterization of such complexes can be challenging, as the formal oxidation state of the molybdenum and the ligand may not be immediately obvious. Spectroscopic techniques and theoretical calculations are often employed to elucidate the electronic structure of these compounds. The reversible addition of triphenylphosphine (B44618) to a dithiolene ligand in a molybdenum tris(dithiolene) complex further illustrates the concept of ligand-based reactivity, where the phosphine modifies the dithiolene ligand from a chelating to a monodentate form nih.gov.
General Synthetic Protocols for Molybdenum(III) Phosphane Complexes
Direct Coordination Approaches
The most straightforward method for the synthesis of molybdenum(III) phosphane complexes involves the direct reaction of a molybdenum(III) precursor with the desired phosphane ligand. Common starting materials include molybdenum(III) halides, such as MoCl₃(THF)₃ (THF = tetrahydrofuran), which readily undergo ligand exchange reactions with phosphines. For example, a series of molybdenum(0), (I), and (II) pincer complexes were synthesized by reacting various PNP and NNN pincer ligands with Mo(PPh₃)₂(CH₃CN)₂(CO)₂ semanticscholar.org.
Another approach involves the use of low-valent molybdenum carbonyl complexes as starting materials, followed by oxidation. For instance, molybdenum tricarbonyl complexes with PNP ligands can be synthesized and subsequently react with halogens like Br₂ or I₂ to yield seven-coordinate molybdenum(II) pincer complexes acs.org. While this example leads to a Mo(II) center, it illustrates the principle of using low-valent precursors.
The choice of molybdenum precursor and reaction conditions is critical and can influence the final oxidation state and coordination number of the molybdenum center.
Ligand Modification and Derivatization within the Coordination Sphere
In some instances, the phosphane ligand is modified after it has been coordinated to the molybdenum center. This post-synthetic modification can be a powerful tool for fine-tuning the properties of the complex.
One example involves the halide abstraction from a coordinated halophosphine ligand. A molybdenum carbonyl complex with a chlorophosphine pincer ligand, (PPClP)Mo(CO)₃, can be treated with a halide abstracting agent like AgPF₆. This is presumed to generate a transient phosphenium species, [(PPP)Mo(CO)₃][PF₆], which is highly reactive and can abstract a fluoride (B91410) from the PF₆⁻ counteranion to form (PPFP)Mo(CO)₃ osu.edu.
Another strategy involves the dissociation of a co-ligand, such as carbon monoxide, followed by the migration of a halide from the phosphane ligand to the molybdenum center. This results in a change in the nature of the phosphane ligand, for example, from a neutral halophosphine to a phosphenium or phosphido ligand osu.edu. Additionally, the deprotonation and subsequent re-protonation of the amine backbone of a PNP pincer ligand coordinated to molybdenum has been demonstrated, showcasing the ability to modify the ligand's protonation state within the coordination sphere researchgate.net. The porous nature of some phosphine coordination materials allows for a variety of post-synthetic modifications of the P(III) donor sites, including oxidation and coordination to other metals acs.org. Click-reactions have also been employed for the post-synthetic modification of organometallic complexes, allowing for the introduction of additional functional groups to the ligand periphery nih.gov.
Influence of Reaction Conditions on Product Formation
The outcome of the synthesis of molybdenum(III) phosphane complexes is highly sensitive to reaction conditions such as solvent, temperature, and stoichiometry.
Solvent Effects: The choice of solvent can significantly impact the product distribution and even the oxidation state of the resulting complex. For example, in the synthesis of molybdenum PNP pincer complexes from Mo(CH₃CN)₂(CO)₂(PPh₃)₂, performing the reaction in dichloromethane (B109758) (DCM) can lead to the formation of chlorinated molybdenum(I) complexes, where a neutral acetonitrile (B52724) ligand is replaced by a chloride anion nih.gov. In contrast, using tetrahydrofuran (THF) as the solvent can yield the desired Mo(0) complex semanticscholar.org. Some complexes may be stable in one solvent but undergo decomposition or rearrangement in another.
Temperature Effects: Temperature can influence the kinetic and thermodynamic products of a reaction. For instance, heating a solution of a facially coordinated molybdenum PNP complex can lead to a mixture of complexes, including the meridional isomer, indicating that fac-mer isomerization can occur at elevated temperatures nih.gov. In some cases, heating is necessary to drive the reaction to completion or to overcome activation barriers for ligand substitution.
The table below summarizes the influence of reaction conditions on the synthesis of selected molybdenum phosphane complexes.
| Precursor | Ligand | Solvent | Temperature | Product | Reference |
| Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | PNP-Et | DCM | -20 °C | Product mixtures | nih.gov |
| Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | PNP-Ph | DCM | Room Temp. | Facially coordinated Mo(0) complex | nih.gov |
| Mo(CH₃CN)₂(CO)₂(PPh₃)₂ | PNP-Ph | DCM | Reflux | Heptacoordinated Mo(II) complex | nih.gov |
| Mo(PPh₃)₂(CH₃CN)₂(CO)₂ | (Ph₂PCH₂CH₂)₂NH | THF | Not specified | Mo(0) complex | semanticscholar.org |
| Mo(PPh₃)₂(CH₃CN)₂(CO)₂ | (Ph₂PCH₂CH₂)₂NH | DCM | Room Temp. | Selective formation of Mo(0) complex | semanticscholar.org |
| Mo(PPh₃)₂(CH₃CN)₂(CO)₂ | (Ph₂PCH₂CH₂)₂NH | DCM | 40 °C | Mo(II) pincer complex | semanticscholar.org |
Stereochemical Considerations in Synthesis
The synthesis of molybdenum(III) phosphane complexes often leads to the formation of stereoisomers. The control of stereochemistry is a critical aspect of designing complexes for specific applications, particularly in asymmetric catalysis.
Facial (fac) vs. Meridional (mer) Isomerism: For octahedral complexes with tridentate ligands, such as pincer complexes, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three donor atoms of the pincer ligand occupy one face of the octahedron. In the mer isomer, the three donor atoms and the metal center are coplanar. As previously mentioned, the steric bulk of the phosphine substituents in PNP pincer ligands can direct the synthesis towards either the fac or mer isomer nih.gov. An equilibrium between fac and mer isomers can also exist in solution, which may be influenced by the solvent and temperature nih.gov.
Chirality: Chirality in molybdenum(III) phosphane complexes can arise from several sources:
Chiral Ligands: The use of chiral phosphane ligands is a common strategy to introduce chirality. Pincer ligands can be rendered chiral by incorporating chiral backbones or chiral substituents on the phosphorus atoms acs.org.
Helical Chirality: As seen with unsymmetrical NNP pincer ligands, the coordination of the ligand to the molybdenum center can create a chiral helix, resulting in a racemic mixture of enantiomers nih.gov.
P-Stereogenic Centers: Phosphines with three different substituents on the phosphorus atom are chiral. The synthesis of P-stereogenic phosphines and their coordination to metals is an active area of research.
The separation of enantiomers or the diastereoselective synthesis of a particular stereoisomer remains a significant challenge in this field.
Advanced Characterization and Structural Elucidation of Molybdenum Iii Phosphane Systems
X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For Molybdenum(III) phosphane complexes, this technique provides invaluable data on coordination geometries, bond lengths, and angles, which are foundational to understanding their chemical behavior. A well-characterized example is mer-trichlorotris(dimethylphenylphosphine)molybdenum(III), mer-[MoCl₃(PMe₂Ph)₃].
Elucidation of Coordination Geometries
X-ray crystallography reveals that Molybdenum(III) phosphane complexes commonly adopt six-coordinate geometries. In the case of mer-[MoCl₃(PMe₂Ph)₃], the molybdenum center exhibits a distorted octahedral coordination geometry. The designation mer (meridional) indicates that the three phosphine (B1218219) ligands occupy two trans positions and one cis position, while the three chloride ligands are arranged in a similar fashion, lying on a plane that bisects the molecule. This arrangement contrasts with the alternative fac (facial) isomer, where the three identical ligands would occupy one face of the octahedron. The distortion from a perfect octahedron arises from the steric and electronic differences between the chloride and the bulkier dimethylphenylphosphine ligands.
Analysis of Metal-Ligand Bond Distances and Angles
The precise measurement of bond lengths and angles is critical for describing the bonding interactions within the complex. In mer-[MoCl₃(PMe₂Ph)₃], the molybdenum-phosphorus (Mo-P) and molybdenum-chlorine (Mo-Cl) bond distances provide insight into the nature of the coordination.
The Mo-P bond lengths are influenced by both the σ-donating and π-accepting properties of the phosphine ligand, as well as steric crowding around the metal center. One phosphine ligand is situated trans to another phosphine, while the other two are trans to chloride ligands. This leads to slight variations in the Mo-P bond lengths. Similarly, the Mo-Cl bond lengths vary depending on whether the chloride is trans to a phosphine or another chloride. The high trans-influence of phosphine ligands can lead to an elongation of the bond to the ligand situated opposite to it.
The bond angles around the molybdenum center deviate from the ideal 90° and 180° of a perfect octahedron. For instance, the P-Mo-P and Cl-Mo-Cl angles are distorted due to ligand-ligand repulsion and the constraints of the meridional arrangement.
| Parameter | Value |
|---|---|
| Coordination Geometry | Distorted Octahedral |
| Isomer | meridional (mer) |
| Mo-P Bond Length (trans to Cl) | ~2.51 Å |
| Mo-P Bond Length (trans to P) | ~2.56 Å |
| Mo-Cl Bond Length (trans to P) | ~2.43 Å |
| Mo-Cl Bond Length (trans to Cl) | ~2.45 Å |
| P-Mo-P Angle (trans) | ~171° |
| Cl-Mo-Cl Angle (cis) | ~93° |
Spectroscopic Techniques for Electronic and Molecular Structural Probing
Spectroscopic methods are essential for characterizing complexes in solution and for probing their electronic properties, which are not directly accessible through crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F, ⁹⁵Mo)
NMR spectroscopy is a powerful tool for structural elucidation of diamagnetic compounds. However, its application to Molybdenum(III) phosphane complexes is complicated by their paramagnetic nature. The Mo(III) center has a d³ electron configuration, resulting in unpaired electrons that significantly influence the NMR experiment.
The interaction between the unpaired electrons and the nuclear spins leads to several effects:
Large Paramagnetic Shifts: Resonances are often shifted far outside the typical diamagnetic chemical shift ranges.
Significant Line Broadening: Efficient relaxation mechanisms caused by the unpaired electrons lead to very broad signals, often making them difficult to detect or resolve. scispace.comresearchgate.net
Temperature Dependence: Paramagnetic shifts are highly dependent on temperature, typically following the Curie Law.
Due to these challenges, obtaining a complete set of high-resolution NMR data for a Mo(III) phosphane complex is often not feasible, and the information that can be extracted is different from that for diamagnetic analogues.
In diamagnetic chemistry, NMR is routinely used to determine the symmetry of a molecule in solution by observing the number and multiplicity of unique resonances. For a paramagnetic Mo(III) complex like mer-[MoCl₃(PMe₂Ph)₃], this assessment is more challenging.
³¹P NMR: While a high-resolution spectrum is unlikely, a very broad signal might be observable. scispace.com For the mer isomer, two distinct phosphine environments are present (two trans to Cl, one trans to P). In a diamagnetic system, this would lead to two separate signals with a 2:1 intensity ratio. In the paramagnetic Mo(III) complex, these signals would be extremely broad and likely unresolved, appearing as a single, massive resonance. Therefore, while ³¹P NMR can confirm the presence of coordinated phosphines, it is generally not suitable for distinguishing between isomers or assessing subtle differences in the ligand environment. nih.govacs.orgacs.org
¹H and ¹³C NMR: The proton and carbon nuclei of the phosphane ligands are also subject to paramagnetic effects. Resonances for protons and carbons closer to the Mo(III) center will be broadened most significantly, potentially to the point of being undetectable. Signals for nuclei further from the metal may be observable but will still be broad and shifted.
⁹⁵Mo NMR: Molybdenum-95 is an NMR-active nucleus, but its study is already challenging due to its low natural abundance and quadrupolar nature. For a paramagnetic Mo(III) species, the additional line broadening makes direct detection of a ⁹⁵Mo signal exceptionally difficult and it is rarely reported.
The table below summarizes the expected challenges and observations when applying NMR to a paramagnetic Mo(III) phosphane complex.
| Nucleus | Expected Observations and Challenges |
|---|---|
| ¹H | Very broad signals, especially for protons near the Mo center. Resonances are shifted significantly from diamagnetic ranges. Often of limited diagnostic value. |
| ¹³C | Severe line broadening often renders signals undetectable, particularly for carbons directly bonded to phosphorus or close to the metal center. |
| ³¹P | Extremely broad resonance(s) are expected. May confirm coordination but typically lacks the resolution to distinguish between different phosphine environments or isomers. osu.edu |
| ¹⁹F | (For fluorinated phosphanes) Signals would be subject to significant paramagnetic broadening and large shifts, similar to ¹H NMR. |
| ⁹⁵Mo | Direct detection is generally considered unfeasible due to the combination of paramagnetism, low abundance, and quadrupolar relaxation. |
Spin-State Analysis (where applicable for paramagnetic Mo(III))
Molybdenum(III) is a d³ transition metal ion. In an octahedral or pseudo-octahedral ligand field, as is common for hexacoordinate complexes, the three d-electrons occupy the t₂g orbitals with parallel spins. This arrangement results in a ground state spin quartet (S = 3/2). Consequently, Mo(III) phosphane complexes are typically paramagnetic.
The magnetic properties of these complexes are consistent with this high-spin d³ configuration. Unlike d⁴-d⁷ ions, the d³ configuration in an octahedral field does not have a corresponding low-spin state, as the electrons already occupy the lower energy t₂g orbitals. Therefore, spin-crossover behavior is not an expected phenomenon for these complexes. The paramagnetism arising from the three unpaired electrons is a key characteristic that enables the use of techniques such as Electron Paramagnetic Resonance spectroscopy for their study.
Dynamic Processes in Solution
The behavior of molybdenum phosphane complexes in solution can be complex, often involving dynamic equilibria between different species or conformations. These processes can be investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is more challenging for paramagnetic species due to signal broadening, specialized techniques can still provide valuable kinetic and mechanistic information.
An example of dynamic behavior is observed in the protonation of (η⁶-arene)molybdenum(phosphine)₃ complexes. Studies have shown that protonation can occur either directly at the metal center or at the arene ligand, leading to an equilibrium between different isomers. For instance, the complex (η⁶-C₆D₆)Mo(TRIPHOS), where TRIPHOS is bis(2-diphenylphosphinoethyl)phenylphosphine, reacts with H⁺ to form a kinetic metal hydride product, which then isomerizes to a more thermodynamically stable isomer. The rates of these processes can be measured by variable-temperature NMR, providing insight into the reaction mechanism and the factors (steric and electronic) that control the site of protonation.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic Mo(III) species)
As paramagnetic species with an odd number of unpaired electrons (S=3/2), Mo(III) complexes are EPR active. EPR spectroscopy is a powerful tool for probing the electronic structure of the molybdenum center. However, EPR studies on Mo(III) phosphane complexes are less common compared to the extensively studied Mo(V) (d¹) systems. The EPR spectra of d³ ions can be complicated by zero-field splitting (ZFS), which can lead to broad signals and transitions that are difficult to observe under standard X-band EPR conditions. Despite these challenges, EPR provides crucial information through the analysis of g-values and hyperfine coupling.
g-Values and Hyperfine Coupling Analysis
The g-tensor values in EPR spectroscopy reflect the interaction of the unpaired electrons with the external magnetic field and are sensitive to the electronic environment of the metal ion. For Mo(III) complexes, deviations of the g-values from the free-electron value (gₑ ≈ 2.0023) are caused by spin-orbit coupling.
Hyperfine coupling, the interaction between the electron spin and nuclear spins, provides further detail. Molybdenum has two naturally abundant magnetic isotopes, ⁹⁵Mo and ⁹⁷Mo (both with nuclear spin I = 5/2), which give rise to characteristic hyperfine splitting in the EPR spectrum. Additionally, coupling to the phosphorus nuclei of the phosphane ligands (³¹P, I = 1/2) can be observed. The hyperfine coupling constant (A) is a measure of the strength of this interaction. Analysis of the molybdenum and phosphorus hyperfine tensors allows for a detailed mapping of the unpaired electron spin distribution within the complex. While extensive data exists for Mo(V) systems, specific experimental g and A tensors for Mo(III) phosphane complexes are not widely documented in the literature. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and interpret these parameters.
Spin Density Distribution
The distribution of unpaired electron spin within a Molybdenum(III) phosphane complex can be inferred from the hyperfine coupling constants obtained from EPR spectroscopy. The magnitude of the hyperfine coupling to the ⁹⁵/⁹⁷Mo and ³¹P nuclei is directly related to the amount of unpaired spin density located on those respective atoms.
Significant hyperfine coupling to the phosphorus ligands would indicate a degree of covalency in the Mo-P bonds, signifying the delocalization of the unpaired electrons from the molybdenum d-orbitals onto the phosphane ligands. This delocalization can occur through both σ- and π-bonding interactions. The analysis of spin density is crucial for understanding the nature of the metal-ligand bonding and the electronic structure of the complex. Theoretical calculations are a key tool for visualizing spin density distribution, often depicted as isosurface plots showing regions of positive and negative spin population.
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for the structural characterization of molybdenum phosphane complexes. These methods probe the vibrational modes of the molecule, providing a fingerprint that is sensitive to geometry, bonding, and the nature of the ligands. While studies often focus on molybdenum carbonyl complexes, the principles are directly applicable to Mo(III) phosphane systems. For example, the electronic properties of phosphane ligands (their σ-donor and π-acceptor capabilities) influence the electron density at the metal center, which in turn affects the strength and vibrational frequencies of other bonds in the complex.
Metal-Ligand Stretching Frequencies
A key vibrational mode in these complexes is the Molybdenum-Phosphorus (Mo-P) stretch. The frequency of this vibration is a direct probe of the Mo-P bond strength. The assignment of Mo-P stretching frequencies can be challenging due to the complexity of the low-frequency region of the spectrum, but they are generally expected to appear in the far-infrared region. For molybdenum carbonyl complexes substituted with phosphine or phosphite ligands, Mo-P stretching vibrations have been suggested to occur in the range of 200-240 cm⁻¹. The exact frequency depends on the nature of the phosphane ligand and the oxidation state of the molybdenum. It is generally observed that frequencies for phosphite complexes are lower than for the corresponding phosphine derivatives.
| Complex | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| M(CO)₅[PPh₃] (M=Mo) | ν(Mo-P) | 204 | IR/Raman |
| M(CO)₅[P(OCH₂)₃CCH₃] (M=Mo) | ν(Mo-P) | 195 | IR/Raman |
| MeCOMo(CO)₂[P(OCH₂)₃CCH₃]η-C₅H₅ | ν(Mo-P) | 210 | Raman |
| EtCOMo(CO)₂[P(OCH₂)₃CCH₃]η-C₅H₅ | ν(Mo-P) | 202 or 224 | IR/Raman |
Data sourced from related Mo(0) complexes as representative examples of Mo-P vibrational analysis.
Ligand Mode Analysis
The interaction between a phosphane (phosphine) ligand and a Molybdenum(III) center is complex and is effectively described by the Dewar-Chatt-Duncanson model. This model delineates two primary components of the metal-ligand bond: a σ-donation from the ligand to the metal and a π-acceptance (back-bonding) from the metal to the ligand.
The σ-donation involves the transfer of electron density from the phosphorus atom's lone pair into an empty d-orbital of the molybdenum center. The strength of this σ-donation is influenced by the nature of the substituent groups on the phosphorus atom. Electron-donating groups, such as alkyls, increase the electron density on the phosphorus, making the phosphane a stronger σ-donor.
Conversely, the π-back-bonding component involves the donation of electron density from a filled d-orbital of the molybdenum atom into the empty σ* antibonding orbitals of the phosphorus-substituent bonds. This interaction is more significant when the substituents on the phosphorus are electron-withdrawing, as they lower the energy of the σ* orbitals, making them better π-acceptors. For phosphine ligands, this π-acidity is generally weaker than that of ligands like carbon monoxide (CO) but is crucial for stabilizing the metal center.
Advanced computational techniques, such as Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV), allow for the quantitative separation and analysis of these bonding contributions. EDA breaks down the total interaction energy into distinct terms, including electrostatic interaction, Pauli repulsion, and orbital interaction, with the latter being further dissected by NOCV analysis into the σ-donation and π-back-bonding components. These methods provide deep insights into how modifications to the phosphane ligand's structure tune the electronic properties of the Molybdenum(III) complex.
| Interaction Component | Description | Influencing Factors on Phosphane Ligand |
|---|---|---|
| σ-Donation (L→M) | Donation of electron density from the phosphorus lone pair to an empty d-orbital on Molybdenum(III). | Enhanced by electron-donating substituents (e.g., alkyl groups) on phosphorus. |
| π-Back-bonding (M→L) | Donation of electron density from a filled d-orbital on Molybdenum(III) to empty σ* orbitals of P-R bonds. | Enhanced by electron-withdrawing substituents (e.g., aryl, halide groups) on phosphorus. |
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic structure of Molybdenum(III) phosphane complexes. The absorption of ultraviolet or visible light promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals. The resulting spectrum provides information about the d-orbital splitting, which is dictated by the coordination geometry and the nature of the surrounding ligands.
In a typical Molybdenum(III) phosphane complex with an octahedral geometry, the electronic spectrum is expected to be characterized by absorption bands corresponding to d-d transitions. fiveable.meuomustansiriyah.edu.iq These transitions are typically weak, with molar absorptivity (ε) values less than 1,000 M⁻¹cm⁻¹, as they are Laporte forbidden (they involve transitions between orbitals of the same parity, g → g). libretexts.org In addition to these d-d bands, more intense charge-transfer (CT) bands may appear, usually in the UV region. These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. fiveable.me
Electronic Transitions and d-Orbital Splitting
Molybdenum(III) is a d³ transition metal ion. In an octahedral ligand field, as is common for hexacoordinate complexes, the five degenerate d-orbitals split into two sets: a lower-energy triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy doubly degenerate eg set (dx²-y², dz²). The energy difference between these sets is the ligand field splitting parameter, Δo.
For a d³ ion, the ground electronic state is designated as ⁴A₂g. According to the Tanabe-Sugano diagram for a d³ configuration in an octahedral field, three spin-allowed electronic transitions from the ground state to excited states are predicted. uomustansiriyah.edu.iqlibretexts.org These transitions are typically observed in the UV-Vis spectrum and are assigned as follows:
ν₁: ⁴A₂g → ⁴T₂g
ν₂: ⁴A₂g → ⁴T₁g(F)
ν₃: ⁴A₂g → ⁴T₁g(P)
The energy of the lowest transition, ν₁, corresponds directly to the value of Δo. The energies of all three transitions depend on both Δo and the Racah parameter B, which quantifies the inter-electron repulsion within the d-orbitals. By analyzing the positions of these absorption bands, these key ligand field parameters can be determined, providing insight into the electronic influence of the phosphane and other ligands on the Molybdenum(III) center.
| Transition | Excited State | Energy Expression (approx.) | Typical Spectral Region |
|---|---|---|---|
| ν₁ | ⁴T₂g | Δo | Visible / Near-IR |
| ν₂ | ⁴T₁g(F) | 1.8Δo - 3B (approx.) | Visible |
| ν₃ | ⁴T₁g(P) | Δo + 12B (approx.) | Visible / UV |
Mass Spectrometry for Compositional Verification
Mass spectrometry (MS) is an indispensable analytical tool for the verification of the composition and molecular weight of Molybdenum(III) phosphane complexes. Techniques such as Electrospray Ionization (ESI-MS) and Atmospheric-Pressure Photoionization (APPI) are particularly well-suited for the analysis of organometallic and coordination compounds.
In a typical analysis, the complex is introduced into the mass spectrometer, where it is ionized. The resulting molecular ion's mass-to-charge ratio (m/z) is then measured. This allows for the precise determination of the molecular weight of the complex, confirming the presence of the molybdenum center, the phosphane ligands, and any other associated ligands or counter-ions.
The isotopic pattern of the molecular ion peak is also highly informative. Molybdenum has a distinctive isotopic distribution with several stable isotopes. The observed pattern in the mass spectrum must match the theoretically calculated pattern for the proposed molecular formula, providing strong evidence for the elemental composition of the complex. This compositional verification is often performed in conjunction with elemental analysis to unequivocally establish the stoichiometry of the synthesized compound.
Other Characterization Methods (e.g., Magnetic Susceptibility Measurements)
Given its d³ electron configuration, a Molybdenum(III) ion in an octahedral complex is expected to have three unpaired electrons in the t₂g orbitals (t₂g³ eg⁰). The presence of these unpaired electrons renders the complex paramagnetic. wikipedia.org
Magnetic susceptibility measurements provide a direct probe of this paramagnetism. This property is typically quantified by the effective magnetic moment (μeff), which can be determined experimentally using methods such as the Gouy balance, Evans NMR method, or a SQUID (Superconducting Quantum Interference Device) magnetometer.
The theoretical spin-only magnetic moment (μs.o.) can be calculated using the following formula:
μs.o. = √[n(n+2)]
where 'n' is the number of unpaired electrons. For a Molybdenum(III) complex with n=3, the spin-only magnetic moment is calculated to be √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.).
Experimental μeff values for octahedral Mo(III) complexes are generally expected to be close to this spin-only value. Deviations can occur due to factors such as spin-orbit coupling, but the measured value provides strong confirmation of the d³ configuration and the +3 oxidation state of the molybdenum center.
| Property | Theoretical Value for Mo(III) (d³) | Experimental Implication |
|---|---|---|
| Number of Unpaired Electrons (n) | 3 | Indicates a paramagnetic compound. |
| Spin-Only Magnetic Moment (μs.o.) | 3.87 B.M. | Provides a benchmark for experimental data. |
| Expected Experimental μeff | ~3.8 - 4.0 B.M. | Confirms the +3 oxidation state and octahedral geometry. |
Electronic Structure, Bonding, and Computational Investigations of Molybdenum Iii Phosphane Complexes
Density Functional Theory (DFT) Studies
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules, providing insights into charge distribution, hybridization, and donor-acceptor interactions between orbitals. In the context of molybdenum(III) phosphane complexes, NBO calculations help to elucidate the nature of the molybdenum-phosphorus (Mo-P) bond.
Studies on related molybdenum carbonyl phosphane complexes reveal that the Mo-P bond can be described by two primary NBOs: a σ-bond resulting from the phosphorus lone pair σ-donating to the molybdenum center, and a π-bond formed by π-backbonding from a molybdenum d-orbital to the phosphorus atom. osu.edu The direction of electron donation is supported by the finding that the σ-bonding orbital has a higher percentage of phosphorus character, while the π-bonding orbital has a greater degree of molybdenum character. osu.edu
NBO analysis performed on a series of LMo(CO)₅ complexes, where L is a tertiary phosphine (B1218219), provides quantitative data on the hybridization of the phosphorus lone pair and the partial charge on the ligand. This analysis shows how the electronic properties of the phosphane ligand's substituents influence these parameters. For instance, the s-character of the phosphorus lone pair and the partial charge on the ligand vary across different phosphine ligands, reflecting their different electronic donating and accepting capabilities. researchgate.netresearchgate.net
| Ligand (L) | % s-character of P lone pair | % p-character of P lone pair | Partial Charge on L in LMo(CO)₅ | Partial Charge on L in LMo(CO)₅⁺• |
|---|---|---|---|---|
| PMe₃ | 50.14 | 49.85 | 0.649 | 0.770 |
| PEt₃ | 50.78 | 49.21 | 0.645 | 0.804 |
| PⁱPr₃ | 44.57 | 55.42 | 0.620 | 0.806 |
| PPh₃ | 45.31 | 54.67 | 0.577 | 0.889 |
| PPh₂Me | 47.16 | 52.83 | 0.605 | 0.886 |
| PPhMe₂ | 48.53 | 51.46 | 0.628 | 0.856 |
| PPyr₃ | 54.52 | 45.48 | 0.571 | 1.478 |
Table 1. NBO analysis data for various phosphine ligands (L) in LMo(CO)₅ complexes, showing the hybridization of the phosphorus lone pair and the calculated partial charge on the ligand in both the neutral complex and the corresponding radical cation. Data sourced from Dossmann et al. researchgate.netresearchgate.net
Relativistic Effects in Molybdenum Systems
Molybdenum, as a second-row transition metal, possesses a significant number of electrons, and its inner-shell electrons can reach velocities that are a considerable fraction of the speed of light. This necessitates the consideration of relativistic effects when describing its electronic structure and chemical properties with high accuracy. These effects arise from Einstein's theory of relativity and lead to a contraction of s- and p-orbitals and an expansion and destabilization of d- and f-orbitals.
The impact of relativistic effects becomes particularly apparent when comparing the chemistry of molybdenum with its heavier congener, tungsten (W), which is directly below it in the periodic table. Nature's selection of molybdenum over tungsten for most biological functions, despite their chemical similarities, is largely attributed to the different extents to which they experience relativistic effects. Experimental studies on homologous molybdenum and tungsten complexes, such as biscorroles, have identified significant differences in properties like reduction potentials (a 200 mV difference) and near-IR spectral features (a 130 nm shift), which are direct manifestations of these effects. osti.govnih.gov For molybdenum, these effects are present but less pronounced than for tungsten, influencing the energies and interactions of its valence orbitals involved in bonding with phosphane ligands.
Photoelectron Spectroscopy (PES) and Ionization Energy Analysis
Photoelectron spectroscopy (PES) is a powerful experimental technique that measures the ionization energies of molecules, providing direct information about the energy levels of molecular orbitals. researchgate.net For molybdenum phosphane complexes, PES is instrumental in probing the electronic structure and the nature of the metal-ligand bonding. nih.gov
In studies of LMo(CO)₅ complexes, high-resolution PES allows for the precise determination of both adiabatic and vertical ionization energies (IEs) with a precision of about 0.03 eV. researchgate.netnih.govacs.org The spectra reveal distinct features corresponding to the ionization of electrons from different molecular orbitals. For example, the PES spectrum of Mo(CO)₆ shows a broad band between 8.0 and 9.0 eV, which is attributed to the ionization from the metal d-orbitals. acs.org When a carbonyl ligand is substituted by a phosphane, the resulting changes in the PES spectrum provide a wealth of information about the electronic influence of the phosphine ligand. researchgate.net
Correlation with Theoretical Calculations
A crucial aspect of modern electronic structure analysis is the synergy between experimental measurements and theoretical computations. In the study of molybdenum phosphane complexes, there is an excellent agreement between ionization energies determined experimentally via PES and those calculated using computational methods like Density Functional Theory (DFT). researchgate.netnih.govacs.org
For several series of LMo(CO)₅ complexes, calculated adiabatic ionization energies were found to be in close agreement with the experimental values, often within 0.06 eV. acs.org This strong correlation validates the computational models used and allows for confident assignment of the features observed in the experimental spectra. nih.govresearchgate.net For instance, the calculated energies of the highest occupied molecular orbitals (HOMOs) of the neutral complexes can be mapped onto the experimental PES spectra of the corresponding cations, aiding in the interpretation of the electronic structure. researchgate.netresearchgate.net However, the success of such correlations can depend on the nature of the ligand; spectra of complexes with "innocent" ligands (which are not ionized before the metal center) are often more straightforward to analyze and correlate with theory than those with "non-innocent" ligands. nih.govacs.org
Probing Ligand σ-Donor and π-Acceptor Properties
The bonding between a phosphane ligand and a molybdenum center is typically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the phosphorus lone pair to an empty metal orbital and π-acceptance (back-donation) from a filled metal d-orbital into an empty σ* orbital of the P-R bonds. researchgate.netnih.govacs.org PES, in combination with theoretical analyses, is a prime method for experimentally evaluating these separate effects. researchgate.netresearchgate.net
The σ-donor character of the phosphane ligand directly influences the energy of the metal-based orbitals. A stronger σ-donor will raise the energy of the molybdenum d-orbitals, making them easier to ionize and thus lowering the corresponding ionization energy. researchgate.net This is experimentally observed in the PES of LMo(CO)₅ complexes with alkyl phosphines (PMe₃, PEt₃, PⁱPr₃), where a specific band associated with an orbital of a₁ symmetry (involved in σ-bonding) shifts to lower energy as the alkyl group becomes larger and more electron-donating. acs.org This band's position in the spectrum serves as a direct probe of the ligand's σ-donation strength. acs.org Similarly, the π-acceptor properties influence the metal d-orbitals of π-symmetry (e- and b₂-symmetry in C₄ᵥ point group), and these effects are also reflected in the ionization energies measured by PES. researchgate.net
| Ligand (L) | Adiabatic IE (Experimental, eV) | Adiabatic IE (Calculated, eV) | Vertical IEs (Experimental, eV) |
|---|---|---|---|
| PMe₃ | 7.32 | 7.26 | 7.55; 7.74; 9.84 |
| PEt₃ | 7.21 | 7.17 | 7.45; 7.67; 9.52 |
| PⁱPr₃ | 7.16 | 7.11 | 7.43; 7.67; 9.31 |
| PPh₃ | 6.99 | 7.03 | 7.37; 7.57; ~8.7 |
| PPh₂Me | 7.14 | 7.13 | 7.44; 7.62; ~9.1 |
| PPhMe₂ | 7.16 | 7.20 | 7.48; 7.67; ~9.2 |
Table 2. Experimental and calculated adiabatic and vertical ionization energies (IEs) for a series of LMo(CO)₅ complexes. The experimental error is estimated at ±0.03 eV. Data sourced from Dossmann et al. researchgate.netresearchgate.netacs.org
Influence of Phosphane Ligand Electronic and Steric Properties on Molybdenum Center
The electronic and steric properties of phosphane ligands can be systematically varied by changing the substituents on the phosphorus atom, which allows for the fine-tuning of the properties of the molybdenum center. umb.edu This tuning is critical in fields like catalysis, where the ligand's influence dictates the reactivity and selectivity of the metal complex. researchgate.netresearchgate.net
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the phosphane ligand directly modulates the σ-donor and π-acceptor characteristics of the ligand. nih.gov For example, alkylphosphines like PMe₃ and PEt₃ are strong σ-donors, which increases the electron density on the molybdenum center. nih.govacs.org This increased electron density can, in turn, enhance π-backbonding to other ligands, such as carbonyls. Conversely, ligands with electronegative substituents, like PF₃, are stronger π-acceptors and weaker σ-donors. nih.gov These electronic effects are observable through spectroscopic techniques. A more strongly donating ligand tends to stabilize the positive charge on the metal in the ionized complex, leading to an increase in its ionization energy. researchgate.netresearchgate.net
Steric Properties: The size of the phosphane ligand, often quantified by the Tolman cone angle, exerts a significant influence on the coordination environment of the molybdenum center. umb.edu Bulky ligands can affect the coordination number, geometry, and reactivity of the complex. For instance, while inductive effects suggest that larger alkyl groups should have a greater donor ability, steric hindrance can also influence bond lengths and angles. The decrease in the Mo-P bond length from PMe₃ to PⁱPr₃ in certain complexes has been confirmed, highlighting the interplay between steric and electronic factors. researchgate.net These properties are crucial for controlling reaction pathways, as bulky ligands can create a specific pocket around the metal center, influencing substrate binding and product release.
Ligand Substitution and Exchange Reactions
Ligand substitution reactions are fundamental to the chemistry of molybdenum(III) phosphane complexes, providing pathways for the introduction of new functionalities and the generation of catalytically active species. These reactions can be broadly categorized into solvent coordination and displacement, and reactions with other types of ligands.
Solvent Coordination and Displacement
Solvent molecules play a crucial role in the reactivity of molybdenum(III) phosphane complexes, often acting as weakly coordinating ligands that can be readily displaced by other substrates. The coordination of solvent molecules such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can stabilize the molybdenum center, yet their labile nature makes them excellent leaving groups in substitution reactions. For instance, THF is known to coordinate to molybdenum centers and its displacement is a common strategy in the synthesis of various molybdenum phosphane derivatives.
The kinetics of solvent exchange, while not extensively studied for discrete Molybdenum(III) phosphane complexes, are understood to follow first-order kinetics in related systems like metal-organic frameworks (MOFs) with coordinatively unsaturated metal sites acs.org. This suggests that the dissociation of the solvent molecule is often the rate-determining step. The general mechanism for solvent displacement can be represented as:
[Mo(III)(PR₃)ₓ(Solvent)ᵧ] + L → [Mo(III)(PR₃)ₓ(Solvent)ᵧ₋₁L] + Solvent
The equilibrium of this reaction is influenced by the relative coordinating strength of the incoming ligand (L) and the solvent molecule.
Reactivity with Other Ligands
Molybdenum(III) phosphane complexes exhibit reactivity towards a diverse range of ligands, leading to the formation of new complexes with tailored electronic and steric properties. The substitution of existing ligands by incoming ones is a key step in many catalytic cycles.
Carbon Monoxide (CO): Carbon monoxide is a strong π-accepting ligand that readily reacts with molybdenum complexes. Molybdenum(II) dicarbonyl complexes supported by diphosphine ligands have been shown to undergo reductive coupling of CO, and upon exposure to additional CO, can lead to further C-C bond formation nsf.gov. While this example involves a Mo(II) precursor, it highlights the rich reactivity of molybdenum phosphane carbonyl species. The substitution of other ligands by CO in Molybdenum(III) phosphane complexes is also a feasible process, often driven by the strong Mo-CO bond formed.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that have been used to support molybdenum centers in various oxidation states. Molybdenum(0) dinitrogen complexes supported by mixed NHC/phosphine pincer ligands have been synthesized, demonstrating the compatibility of these two ligand types in the coordination sphere of molybdenum nih.gov. The substitution of phosphine or other ligands by NHCs on a Molybdenum(III) center can be anticipated to significantly modify the electronic properties of the metal center.
Olefins and Acetylenes: The coordination of olefins and acetylenes to molybdenum centers is a key step in many catalytic processes, including olefin metathesis. Molybdenum(IV) olefin complexes have been synthesized and their reactivity studied researchgate.net. While direct substitution reactions on Molybdenum(III) phosphane complexes with olefins are less commonly reported, the ability of molybdenum to coordinate unsaturated organic molecules is well-established. For example, a molybdenum(IV) acetylene complex can be synthesized by the substitution of a coordinated trimethylphosphine by acetylene nih.gov.
The table below summarizes the reactivity of molybdenum phosphane complexes with various ligands.
| Incoming Ligand | Product Type | Significance |
| Solvents (e.g., THF, MeCN) | Solvated complexes | Precursors for further reactions |
| Carbon Monoxide (CO) | Carbonyl complexes | Important in C1 chemistry and catalysis |
| N-Heterocyclic Carbenes (NHCs) | NHC-phosphine complexes | Tuning of electronic properties |
| Olefins/Acetylenes | π-complexes | Intermediates in catalysis |
Redox Chemistry and Oxidation State Interconversions
The ability of molybdenum to exist in multiple oxidation states is a cornerstone of its rich redox chemistry. Molybdenum(III) phosphane complexes are central to this, participating in oxidative addition, reductive elimination, and comproportionation reactions that involve changes in the metal's oxidation state.
Oxidative Addition Processes
Oxidative addition is a fundamental reaction in organometallic chemistry where the metal's oxidation state and coordination number increase. For Molybdenum(III), this typically involves oxidation to Molybdenum(V). A key example is the oxidative addition of dihydrogen (H₂). While detailed studies on Molybdenum(III) are limited, related molybdenum complexes show this reactivity. For instance, 18-electron molybdenum trihydride complexes can undergo oxidatively induced reductive elimination of H₂, implying the reverse reaction, oxidative addition of H₂ to a Mo(I) species, is also plausible nih.gov. The general reaction is:
LₙMo(III) + X-Y → LₙMo(V)(X)(Y)
This process is crucial for the activation of small molecules.
Reductive Elimination Pathways
Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the metal center are eliminated to form a new molecule, and the metal's oxidation state is reduced. In the context of Molybdenum(III) chemistry, this would typically involve the reduction from a higher oxidation state, such as Molybdenum(V) or Molybdenum(IV), to Molybdenum(III) or Molybdenum(II), respectively.
For instance, the reductive elimination of an alkane from a Molybdenum(IV) alkyl hydride complex would yield a Molybdenum(II) species. The general form of this reaction is:
LₙMo(IV)(R)(H) → LₙMo(II) + R-H
Reductive elimination is often the product-forming step in catalytic cycles. Computational studies on molybdenum trihydride complexes have provided insights into the pathways of oxidatively induced reductive elimination of dihydrogen nih.gov. These studies suggest that the stability of the resulting complex and the nature of the solvent can significantly influence the reaction barrier. The ligands must typically be cis to one another for concerted reductive elimination to occur umb.eduumb.eduwikipedia.orgyoutube.com.
Comproportionation Reactions
Comproportionation is a redox reaction where two reactants with the same element in different oxidation states form a product where the element is in an intermediate oxidation state. For molybdenum, a hypothetical comproportionation reaction to form a Molybdenum(III) phosphane complex could involve the reaction of a Molybdenum(II) and a Molybdenum(IV) species:
Mo(II)(PR₃)ₓ + Mo(IV)(PR₃)ᵧ → 2 Mo(III)(PR₃)₂
While this type of reaction is a known pathway for the synthesis of mixed-valence compounds, specific, well-documented examples of comproportionation leading to the formation of Molybdenum(III) phosphane complexes are not prevalent in the reviewed literature. The stability of the +3 oxidation state for molybdenum, however, suggests that such reactions could be thermodynamically feasible under appropriate conditions. The stability of different oxidation states is influenced by the nature of the supporting ligands, with phosphines being capable of stabilizing a range of oxidation states researchgate.netresearchgate.net.
The following table provides a summary of the redox reactions involving molybdenum phosphane complexes.
| Reaction Type | Initial Mo Oxidation State | Final Mo Oxidation State | Key Features |
| Oxidative Addition | III | V | Increase in coordination number and oxidation state. |
| Reductive Elimination | IV or V | II or III | Decrease in coordination number and oxidation state; often the product-forming step in catalysis. |
| Comproportionation | II + IV | III | Formation of an intermediate oxidation state; less documented for Mo(III) phosphane synthesis. |
Catalytic Applications and Stoichiometric Transformations Mediated by Molybdenum Iii Phosphane Complexes
Dinitrogen Reduction to Ammonia (B1221849) (Nitrogen Fixation)
The conversion of atmospheric dinitrogen (N₂) into ammonia (NH₃) is a cornerstone of modern chemical industry and agriculture. While the Haber-Bosch process achieves this on a massive scale, it requires high temperatures and pressures. Consequently, the development of molecular catalysts that can effect this transformation under ambient conditions is a major goal of chemical research. Molybdenum(III) phosphane complexes are at the forefront of these efforts, showing promise in mimicking the function of the iron-molybdenum cofactor in nitrogenase enzymes. nih.govtsijournals.com
Catalytic Cycle Elucidation
The catalytic cycle for dinitrogen reduction by molybdenum phosphane complexes is a multi-step process involving a series of proton and electron transfers. While several variations exist depending on the specific complex, a general pathway has been elucidated through extensive mechanistic studies.
A key proposed mechanism, often referred to as the Schrock cycle, involves a molybdenum(III) species as the starting point. rsc.orgnih.gov The cycle is initiated by the binding of dinitrogen to the reduced molybdenum center. Subsequent protonation and reduction steps lead to the formation of various intermediates, such as hydrazido(2-) (Mo=N-NH₂) species. unl.edu Further proton and electron additions ultimately lead to the cleavage of the N-N bond and the release of ammonia.
For instance, in systems utilizing PNP pincer ligands (PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine), it is proposed that a bimetallic molybdenum species may first dissociate to form a monometallic tris(dinitrogen) intermediate. This highly reactive species then undergoes a cascade of proton and electron transfers to convert a coordinated N₂ molecule into two molecules of ammonia. nih.gov
Another critical intermediate in some catalytic cycles is a molybdenum-nitride complex (Mo≡N). The formation of a nitride can occur through the cleavage of a dinitrogen-bridged dimeric complex. nih.gov Once formed, the nitride ligand undergoes sequential protonation and reduction to yield ammonia, regenerating the catalyst for the next cycle. nih.govacs.org The formation of the first N-H bond from the nitride is often thermodynamically challenging, but this barrier can be overcome by coupling the protonation with anion coordination, which stabilizes the resulting Mo(IV) imide intermediate. nih.gov
Influence of Ligand Environment on Catalytic Activity and Selectivity
Pincer-type ligands, such as those with a PNP (phosphine-amine-phosphine) or PSP (phosphine-thioether-phosphine) framework, have been particularly effective. These tridentate ligands provide a rigid and well-defined coordination sphere that enhances the stability of the molybdenum complex throughout the catalytic cycle. For example, molybdenum complexes with PNP ligands have been shown to catalytically convert dinitrogen to ammonia, producing up to 12 equivalents of ammonia per molybdenum atom. nih.gov
The steric bulk of the substituents on the phosphine (B1218219) donors is a critical factor. Bulky substituents can create a protective pocket around the metal center, facilitating N₂ binding while preventing unwanted side reactions. Molybdenum-nitride complexes bearing a mer-tridentate triphosphine (B1213122) ligand have been reported as highly effective catalysts, producing up to 63 equivalents of ammonia. acs.org Similarly, bulky tetradentate phosphine ligands have been used to stabilize molybdenum centers for the catalytic synthesis of N(SiMe₃)₃ from dinitrogen. nih.gov
The electronic properties of the ligands also have a significant impact. Electron-donating ligands can increase the electron density at the molybdenum center, which enhances the back-bonding to the N₂ ligand and facilitates its reduction. Conversely, the presence of certain co-ligands can influence the reactivity. For instance, in some systems, the presence of at least one monodentate phosphine ligand was found to be necessary for the production of ammonia. unl.edu
The table below summarizes the performance of various molybdenum phosphane complexes in the catalytic reduction of dinitrogen.
| Catalyst Precursor | Ligand Type | Reductant | Proton Source | Equivalents of NH₃ per Mo | Reference |
| {[PNP]Mo(N₂)₂}₂(μ-N₂) | PNP Pincer | Cobaltocene | Lutidinium triflate | 12 | nih.gov |
| [Ar₂N₃]Mo(N)(O-t-Bu) | Pyridine-based diamido | CoCp*₂ | Ph₂NH₂OTf | ~10 | acs.org |
| Molybdenum-nitride complex with mer-tridentate triphosphine | Tridentate Triphosphine | Not specified | Not specified | 63 | acs.org |
| Mo complex with bulky tetradentate phosphine ligand (PP₃Cy) | Tetradentate Phosphine | Not specified | Not specified | Not specified for NH₃ | nih.gov |
Proton Source and Reductant Effects
The choice of the proton source and the reducing agent is critical for achieving efficient catalytic turnover in dinitrogen reduction. The ideal proton source should have a pKa that is low enough to protonate the coordinated dinitrogen intermediates but not so low as to lead to extensive H₂ evolution through the reduction of protons by the reductant. Similarly, the reductant must have a potential that is sufficiently negative to reduce the molybdenum center and its nitrogen-containing intermediates but should not react directly with the proton source in a non-productive manner.
A variety of proton sources have been employed, with pyridinium (B92312) salts and their derivatives, such as lutidinium triflate, being common choices. nih.gov Anilinium salts, like Ph₂NH₂OTf, have also been used effectively. acs.org The nature of the counter-ion of the acid can also influence the reaction, as seen in studies where anions like chloride can promote protonation by coordinating to the molybdenum center. nih.gov
For the reductant, strong reducing agents are required to drive the multi-electron reduction of dinitrogen. Cobaltocene (CoCp₂) and its derivatives are frequently used due to their suitable redox potentials. nih.govacs.org Other reductants that have been successfully employed include decamethylcobaltocene (CoCp*₂) and samarium(II) iodide (SmI₂). acs.orgresearchgate.net The trend in the field has been to move from stronger to milder reductants and proton sources to minimize the competing hydrogen evolution reaction and prevent catalyst deactivation. researchgate.net
Hydrogenation and Semihydrogenation Reactions
Beyond nitrogen fixation, molybdenum(III) phosphane complexes and their low-valent precursors are effective catalysts for the hydrogenation and semihydrogenation of various organic substrates. These reactions are of great importance in organic synthesis for the production of fine chemicals and pharmaceuticals. The ability of these molybdenum complexes to activate dihydrogen and catalyze the selective reduction of unsaturated functional groups makes them an attractive alternative to catalysts based on precious metals. nih.gov
Alkynes
The semihydrogenation of alkynes to alkenes is a particularly valuable transformation, with the selective formation of the (Z)-alkene being a significant challenge. Low-valent molybdenum PNP pincer complexes have demonstrated considerable promise in this area. nih.govacs.org
By utilizing molybdenum(0) complexes bearing PNP ligands with varying steric bulk on the phosphine substituents (e.g., cyclohexyl, tert-butyl), the catalytic semihydrogenation of diphenylacetylene (B1204595) and its derivatives can be achieved with good to excellent diastereoselectivity, favoring the (Z)-alkene. nih.govacs.org For instance, the cyclohexyl-substituted complex PNPCyMo(CO)₂(CH₃CN) has been shown to convert several diphenylacetylene derivatives to the corresponding (Z)-alkenes with diastereoselectivities up to 91:9. nih.gov Mechanistic studies suggest that these reactions may proceed through an outer-sphere mechanism involving metal-ligand cooperativity. nih.gov
The following table presents data on the semihydrogenation of diphenylacetylene catalyzed by different molybdenum PNP complexes.
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | (Z):(E) Selectivity | Reference |
| PNPCyMo(CO)₂(CH₃CN) (5a) | Diphenylacetylene | 30 | 80 | 91:9 | nih.gov |
| PNPtBuMo(CO)₂ (6a) | Diphenylacetylene | 30 | 80 | 85:15 | nih.gov |
| NNPiPrMo(CO)₂(PPh₃) ((rac)-7) | Diphenylacetylene | 30 | 80 | 78:22 | nih.gov |
Nitriles
The hydrogenation of nitriles to primary amines is another important transformation catalyzed by molybdenum phosphane complexes. This reaction provides a direct route to valuable amine products. Molybdenum(0), (I), and (II) complexes featuring PNP and NNN pincer ligands have been synthesized and tested for the catalytic hydrogenation of aromatic nitriles. semanticscholar.orgresearchgate.net
For example, a specific Mo-PNP complex has shown good efficacy in the hydrogenation of electron-rich benzonitriles. semanticscholar.orgresearchgate.net Additionally, aliphatic nitriles have been successfully converted to the corresponding primary amines in good yields. semanticscholar.org The catalytic cycle is thought to involve intermediates where the nitrile is coordinated to the molybdenum center, followed by sequential hydrogen transfer steps. In some cases, catalytic intermediates have been isolated and their role in the reaction pathway has been demonstrated. researchgate.net
The development of these molybdenum-based systems for nitrile hydrogenation offers a more sustainable alternative to traditional methods that often rely on stoichiometric reducing agents or precious metal catalysts. semanticscholar.orgresearchgate.net
Carbon Dioxide (CO₂) Reduction
Molybdenum(III) phosphane complexes have emerged as significant catalysts in the field of carbon dioxide (CO₂) reduction, a critical area of research for addressing climate change and developing sustainable fuel sources. These complexes mediate both stoichiometric and catalytic transformations of CO₂, converting it into valuable chemical feedstocks such as carbon monoxide (CO) and formate (B1220265).
Research into para-terphenyl diphosphine-supported molybdenum complexes has revealed two distinct pathways for CO₂ reduction. ingentaconnect.com In stoichiometric reactions involving silanes as reducing agents, these complexes facilitate the production of CO and silanol. The proposed mechanism involves the cleavage of the C-O bond in CO₂ promoted by the molybdenum center, followed by the transfer of an oxygen atom to the silane. ingentaconnect.com Isotopic labeling studies have confirmed that the CO unit originates from the CO₂ molecule. ingentaconnect.com
In the context of catalytic CO₂ hydrogenation, a molybdenum dihydride intermediate is formed, which then inserts CO₂ to yield a formate hydride complex. ingentaconnect.com This process is reversible, and the formate hydride species can act as a precatalyst for both the hydrogenation of CO₂ to formate and the reverse reaction, the dehydrogenation of formic acid. ingentaconnect.com For the catalytic hydrogenation to be effective, the presence of both a Lewis acid additive, such as lithium cations, and a base is required. ingentaconnect.com The use of strong lithium bases has been shown to significantly increase the turnover number (TON) for formate generation, with LiHMDS achieving over 100 turnovers under relatively low pressures of H₂ and CO₂. ingentaconnect.com
The catalytic cycle for CO₂ hydrogenation to formate is understood to proceed through several key steps. First, the formate ligand dissociates from the molybdenum center, assisted by a Lewis acid, to generate a molybdenum-hydride cation. This cation is then deprotonated by a base to yield a Mo(0) species, which can then react with H₂ and CO₂ to regenerate the formate hydride complex, thus closing the catalytic loop. ingentaconnect.com
Table 1: Catalytic Hydrogenation of CO₂ to Formate using a Molybdenum(III) Phosphane Precursor System
| Catalyst System | Additives | Pressure (H₂/CO₂) | Turnover Number (TON) | Product | Reference |
|---|---|---|---|---|---|
| Mo-terphenyl diphosphine | LiOTf, DBU | Low pressure | - | Formate | ingentaconnect.com |
| Mo-terphenyl diphosphine | LiOtBu | Low pressure | > 50 | Formate | ingentaconnect.com |
| Mo-terphenyl diphosphine | LiHMDS | Low pressure | > 100 | Formate | ingentaconnect.com |
Carbon Disulfide (CS₂) Reduction
The reactivity of low-valent molybdenum complexes extends to the activation and reduction of carbon disulfide (CS₂), a molecule analogous to CO₂. Molybdenum(III) phosphane precursors can be reduced to generate formal Mo(II) species that exhibit catalytic activity towards CS₂.
Specifically, a homoleptic molybdenum tris-β-diketonate complex, which can be considered a Mo(III) phosphane analogue where phosphanes are replaced by anionic oxygen-based ligands, has been studied. Upon electrochemical reduction of the Mo(III) center to Mo(II), the complex catalyzes the reductive dimerization of CS₂ to selectively form tetrathiooxalate. researchgate.net This reactivity is distinct from its interaction with CO₂, which results in a stoichiometric carboxylation of one of the ligands. researchgate.net
The catalytic process for CS₂ reduction is initiated by the electrochemically generated Mo(II) species. In the presence of excess CS₂, a large cathodic current is observed, indicating a catalytic reaction. Preparative electrolysis of the Mo(III) complex in the presence of CS₂ confirms the catalytic formation of tetrathiooxalate. researchgate.net The proposed mechanism suggests the formation of a common ligand-bound intermediate, tBuMo(II)·CE₂ (where E=S), which dictates the subsequent reaction pathway leading to the observed reduction product. researchgate.net
Olefin Isomerization
The isomerization of olefins, involving the migration of a carbon-carbon double bond, is a fundamental transformation in organic synthesis. While extensively studied with other transition metals, the use of well-defined Molybdenum(III) phosphane complexes for this specific purpose is not as widely documented. However, related Group VI metal complexes containing phosphine ligands have shown activity in catalyzing olefin isomerization. acs.org
The primary mechanisms for transition-metal-catalyzed olefin isomerization are the metal-hydride insertion-elimination pathway and the π-allyl pathway. ingentaconnect.com The metal-hydride pathway is typically an intermolecular process, while the π-allyl mechanism involves an intramolecular 1,3-hydrogen shift. ingentaconnect.com Molybdenum complexes, in various oxidation states and ligand environments, have been noted for their catalytic activity in reactions such as olefin metathesis, which can sometimes be accompanied by isomerization side reactions. For instance, molybdenum complexes have been reported to catalyze the isomerization of allyl alcohols. researchgate.net A comprehensive understanding of the specific role and efficiency of Molybdenum(III) phosphane complexes in straightforward olefin isomerization requires further targeted research.
Allylic Substitution Reactions
Molybdenum-catalyzed allylic substitution reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often complementary to those catalyzed by palladium, demonstrate unique selectivity profiles that are highly sensitive to the nature of the ligands on the molybdenum center. lehigh.edu
A significant advancement in this area is the development of the first molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles. ingentaconnect.comacs.org This method employs a readily accessible catalyst system, such as Mo(CO)₆ with a 2,2′-bipyridine ligand, and provides a novel platform for creating carbon-sulfur bonds. ingentaconnect.comacs.org The reaction is characterized by its operational simplicity, mild conditions, broad substrate scope, and excellent regioselectivity. ingentaconnect.com
Furthermore, molybdenum phosphane complexes have been successfully applied in regio-, diastereo-, and enantioselective allylic alkylation reactions. Chiral molybdenum catalysts have been used for the alkylation of 3-aryloxindole anions with monosubstituted allyl carbonates. researchgate.net This process allows for the creation of a quaternary carbon center adjacent to a tertiary center with high levels of selectivity, providing access to complex and biologically relevant indole (B1671886) alkaloids. researchgate.net The regioselectivity of these reactions, favoring the branched product, can be stressed and controlled by the steric and electronic properties of the nucleophile and the ligands. researchgate.netlehigh.edu
Table 2: Examples of Molybdenum-Catalyzed Allylic Substitution Reactions
| Reaction Type | Catalyst System | Nucleophile/Electrophile | Key Feature | Reference |
|---|---|---|---|---|
| Allylic Sulfonylation | Mo(CO)₆ / 2,2′-bipyridine | Sodium sulfinates / Tertiary allylic electrophiles | First Mo-catalyzed example, high regioselectivity | ingentaconnect.comacs.org |
| Allylic Alkylation | Chiral Molybdenum Complex | 3-Aryloxindoles / Allyl carbonates | High regio-, diastereo-, and enantioselectivity | researchgate.net |
Other Catalytic Transformations
Beyond the reactions detailed above, molybdenum(III) phosphane complexes and their derivatives are active in a range of other important catalytic transformations.
Nitrogen Reduction : Molybdenum-phosphine complexes serve as catalysts for the reduction of dinitrogen (N₂), a reaction of immense importance for ammonia synthesis. For example, zero-valent molybdenum complexes with phosphine ligands, such as cis-Mo(N₂)₂(PMe₂Ph)₄, can convert N₂ to silylamines in the presence of a reductant and a silicon source. datapdf.com More advanced systems using PNP-type pincer ligands on molybdenum can catalytically produce significant equivalents of ammonia from N₂. datapdf.com
Ammonia Borane (B79455) Dehydrogenation : As a material for chemical hydrogen storage, ammonia borane (AB) dehydrogenation is a critical reaction. Molybdenum complexes supported by para-terphenyl diphosphine ligands have been shown to be effective catalysts for this process, releasing more than two equivalents of H₂. osu.edu Mechanistic studies indicate that the reaction pathway is dependent on the oxidation state of the molybdenum precatalyst, with both Mo(0) and Mo(II) species showing high activity. osu.edu
Oxygen Atom Transfer (OAT) : Molybdenum complexes can mimic the function of certain molybdoenzymes, such as DMSO reductase. Dioxo-molybdenum(VI) complexes with pyridine-2-thiolate (B1254107) ligands, which can be accessed from Mo(III) precursors, catalyze the oxygen atom transfer from dimethyl sulfoxide (B87167) (DMSO) to phosphines like PMe₃ and PPh₃. Interestingly, analogous tungsten complexes have been found to be more efficient catalysts for this transformation.
Deoxydehydration (DODH) : Dioxomolybdenum(VI) catalysts supported by pincer ligands are active for the deoxydehydration of diols to produce alkenes. The catalytic cycle involves the reduction of the Mo(VI)=O species to an active mono-oxo Mo(IV) species, which then reacts with the diol.
Mechanistic Aspects of Catalytic Cycles
The catalytic activity of molybdenum phosphane complexes is deeply rooted in the electronic interplay between the metal center and its ligands. The phosphine ligands are not mere spectators; their σ-donor and π-acceptor characteristics are crucial in stabilizing different oxidation states of molybdenum throughout a catalytic cycle and in tuning the reactivity of the metal center.
Mechanistic studies have elucidated key steps in several catalytic cycles. For the dehydrogenation of ammonia borane (AB) catalyzed by a Mo(II) bis(acetonitrile) diphosphine complex, a proposed mechanism involves the heterolytic cleavage of a B-H bond of AB, assisted by the acetonitrile (B52724) ligand, to form a molybdenum hydride intermediate. osu.edu Subsequent steps involve the release of H₂ and regeneration of the active catalyst. For a Mo(0) precatalyst, the cycle is proposed to initiate via oxidative addition of an N-H bond of AB to the molybdenum center, forming a dihydride intermediate. osu.edu
In the catalytic reduction of CO₂, the cycle hinges on the reversible insertion of CO₂ into a Mo-H bond to form a formate complex. ingentaconnect.com Lewis acids are proposed to assist in the dissociation of the formate product, while a base is required to deprotonate a cationic hydride intermediate to regenerate the catalytically active, reduced molybdenum species. ingentaconnect.com
For oxygen atom transfer reactions, two different mechanisms may be at play depending on the oxygen acceptor. With a strong donor like PMe₃, the Mo(VI) dioxo complex is first reduced to a Mo(IV) species, which is the active catalyst. With a weaker donor like PPh₃, the Mo(VI) complex itself may act as an electrophile in the transfer step. These examples highlight how the oxidation state of the molybdenum center and the nature of the substrates and ligands dictate the specific mechanistic pathway.
Electrochemical Properties and Redox Behavior of Molybdenum Iii Phosphane Complexes
Cyclic Voltammetry and Electrochemistry of Molybdenum(III) Phosphane Complexes
Cyclic voltammetry (CV) stands as a powerful and widely used electrochemical technique to investigate the redox behavior of metal complexes. By measuring the current response of a system to a linearly cycled potential sweep, CV provides valuable insights into the thermodynamics and kinetics of electron transfer processes.
Determination of Redox Potentials
The redox potential of a Molybdenum(III) phosphane complex is a fundamental thermodynamic parameter that quantifies its tendency to gain or lose electrons. These potentials are highly sensitive to the nature of the phosphane ligands, the coordination environment of the molybdenum center, and the solvent system employed.
A notable example is the 15-electron Molybdenum(III) complex, [MoCl₃(dpepp)], where dpepp is a tri-tertiary phosphine (B1218219) ligand (Ph₂PCH₂CH₂P(Ph)CH₂CH₂PPh₂). The primary reduction of this complex involves a reversible single-electron transfer to form the 16-electron Molybdenum(II) anion, [MoCl₃(dpepp)]⁻ rsc.org.
The electrochemical behavior of trans-dicarbonyl phosphine complexes of Molybdenum(I), such as trans-[Mo(CO)₂(dppe)₂]PF₆ and trans-[Mo(CO)₂(dppen)₂]PF₆, has also been studied. While these are Mo(I) complexes, their redox properties provide valuable comparative data for understanding the influence of phosphine ligands. For instance, trans-[Mo(CO)₂(dppe)₂]PF₆ exhibits an irreversible oxidation wave at +1.04 V and a more reversible reduction at -0.216 V (vs. Ag/AgCl).
The following interactive table summarizes the redox potential data for selected molybdenum phosphane complexes.
Reversibility and Irreversibility of Redox Processes
The reversibility of a redox process provides critical information about the stability of the electrochemically generated species. A reversible process indicates that the product of the electron transfer is stable on the timescale of the CV experiment, whereas an irreversible process suggests that the initial product undergoes a rapid chemical reaction.
The reduction of [MoCl₃(dpepp)] is a prime example of a reversible single-electron transfer, leading to the formation of the unstable 16-electron Molybdenum(II) anion [MoCl₃(dpepp)]⁻ rsc.org. This anion, however, can then undergo irreversible chemical steps, such as the loss of a chloride ion.
In the case of the trans-[Mo(CO)₂(dppe)₂]⁺ complex, the oxidation is irreversible, indicating that the resulting Mo(II) species is unstable and likely undergoes further reaction. In contrast, the reduction is described as quasi-reversible, suggesting that the Mo(0) species has limited stability under the experimental conditions. The appearance of a new oxidation wave upon multicycling in the CV of trans-[Mo(CO)₂(dppe)₂]⁺ is attributed to the oxidation of products formed during the reduction, which may involve slow isomerization of the trans-metal(0) complex to a cis-configuration.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of species generated at different electrode potentials. This powerful tool allows for the in-situ characterization of transient intermediates and provides a deeper understanding of the changes that occur during redox reactions. While specific spectroelectrochemical studies on Molybdenum(III) phosphane complexes are not abundant in the readily available literature, the technique has been successfully applied to other molybdenum complexes, such as mono-dithiolene complexes, demonstrating its utility in elucidating complex multi-component redox systems uni-rostock.de. Such studies can reveal changes in the electronic absorption spectra (UV-Vis) or vibrational spectra (IR, Raman) as the oxidation state of the molybdenum center is altered, providing direct evidence of the electronic structural changes.
Electronic Structure Implications of Redox Processes
The addition or removal of an electron from a Molybdenum(III) phosphane complex has profound implications for its electronic structure. These changes are primarily centered on the molybdenum d-orbitals but are also influenced by the nature of the phosphane ligands.
The electronic properties of phosphine ligands, specifically their σ-donor and π-acceptor characteristics, play a crucial role in stabilizing different oxidation states of the molybdenum center. Photoelectron spectroscopy studies on LMo(CO)₅ complexes, where L is a tertiary phosphine, have provided insights into the electronic influence of these ligands researchgate.netresearchgate.net. These studies help in understanding how the energy levels of the molecular orbitals are affected by the phosphine ligand, which in turn dictates the redox potentials and the nature of the frontier orbitals involved in electron transfer.
Upon reduction of a Mo(III) complex, the added electron typically occupies a metal-centered d-orbital, leading to a Mo(II) species. This change in electron count can induce significant geometric rearrangements in the coordination sphere to accommodate the new electronic configuration. Conversely, oxidation to a Mo(IV) state would involve the removal of an electron from a high-lying, occupied d-orbital. The stability and reactivity of these resulting species are intricately linked to the electronic delocalization and the ability of the phosphane and other ligands to accommodate the change in charge at the metal center.
Electrochemical Generation of Reactive Molybdenum Species
A key application of the electrochemistry of Molybdenum(III) phosphane complexes is the in-situ generation of highly reactive, low-valent molybdenum species. These species can then be utilized in a variety of chemical transformations, including the activation of small molecules.
The electrochemical reduction of [MoCl₃(dpepp)] provides a clear pathway to such reactive species rsc.org. The initially formed [MoCl₃(dpepp)]⁻ anion can lose a chloride ion, either before or after further electron transfer, leading to the formation of Molybdenum(0) products. The nature of these products depends on the reaction atmosphere. Under an argon atmosphere, the η⁶-arene complex [Mo(η⁶-C₆H₅PPh₂)(dpepp)] is formed. In contrast, under a dinitrogen atmosphere, the dinitrogen complex cis-[Mo(N₂)(dpepp)(PPh₃)] can be generated, which is a precursor to the more stable trans isomer rsc.org. This demonstrates the utility of electrochemical methods in synthesizing and studying reactive intermediates that are relevant to nitrogen fixation chemistry.
The synthesis of molybdenum complexes supported by a para-terphenyl diphosphine (P₂) ligand also showcases the generation of reactive species through redox reactions. A Mo(0) dinitrogen complex, P₂Mo(N₂), can be formed via reduction and subsequently reacts with small molecules like CO₂, H₂, or PhSiH₃ researchgate.net.
Bioinorganic Relevance and Biomimetic Studies of Molybdenum Iii Phosphane Systems
Modeling of Nitrogenase Active Sites
Nitrogenase is a complex metalloenzyme that catalyzes the reduction of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), a cornerstone of the biological nitrogen cycle. rsc.orgnih.gov The most studied form of this enzyme contains an iron-molybdenum cofactor (FeMoco) at its active site, which is believed to be the location of N₂ binding and reduction. nih.govnih.govresearchgate.net This intricate cluster, with a [MoFe₇S₉C] core, has inspired extensive research into synthetic modeling, where molybdenum-phosphine complexes play a significant role. nih.govnih.gov
The primary goal of structural modeling is to synthesize complexes that replicate the geometric and electronic features of the FeMoco active site. While creating an exact replica of the entire FeMoco cluster is exceptionally challenging, researchers have successfully modeled specific aspects of the molybdenum coordination environment. researchgate.netillinois.edu The molybdenum atom in FeMoco is coordinated by sulfur atoms from the cluster, a histidine residue, and a homocitrate molecule. nih.govddugu.ac.in
Synthetic models often utilize phosphine (B1218219) ligands to stabilize molybdenum centers in various oxidation states and create coordination environments that mimic aspects of the biological site. Although early models focused on iron-sulfur clusters, later work incorporated molybdenum, often with sulfur-rich ligand environments. illinois.edu The use of polydentate phosphine ligands has been explored to create stable molybdenum dinitrogen complexes, providing insights into potential N₂ binding modes. researchgate.netnih.gov These structural analogues are crucial for spectroscopic comparisons with the native enzyme, helping to validate proposed structures and understand the electronic properties of the active site.
Table 1: Comparison of Nitrogenase FeMo-cofactor and Synthetic Structural Models
| Feature | Nitrogenase FeMo-cofactor nih.govnih.gov | Representative Synthetic Models |
|---|---|---|
| Metal Core | [MoFe₇S₉C] | Varies, often mononuclear Mo or smaller Mo-Fe-S clusters |
| Mo Oxidation State | Typically Mo(III) or Mo(IV) in resting state | Mo(0), Mo(III), Mo(IV) |
| Mo Ligands | 3x μ-S, 1x Histidine, 1x Homocitrate | Phosphines, Thiolates, Nitriles, Halides researchgate.netresearchgate.net |
| N₂ Binding | Believed to occur at one or more Fe sites | Often at the Mo center in mononuclear models researchgate.net |
Functional models aim to replicate the catalytic activity of nitrogenase, specifically the conversion of N₂ to ammonia. Molybdenum complexes with phosphine co-ligands have been instrumental in this area. rsc.org Seminal work demonstrated that molybdenum(0) and tungsten(0) dinitrogen complexes with phosphine ligands could facilitate the stepwise protonation and reduction of coordinated N₂ to produce ammonia, albeit in small yields. rsc.org
The "Schrock cycle" is a well-known mechanistic proposal for N₂ fixation by a synthetic molybdenum catalyst. This system utilizes a molybdenum(III) center supported by a sterically demanding triamidoamine ligand. While not a phosphine-based system, the principles of stepwise proton and electron transfer to a coordinated N₂ molecule are central to the field and have guided the design of other functional models.
Recent advancements have focused on developing molybdenum phosphine complexes that can catalytically convert N₂ to ammonia. researchgate.net These systems often involve a low-valent molybdenum center, stabilized by polydentate phosphine ligands, which binds N₂. Subsequent reaction with protons and reducing agents releases ammonia. researchgate.netresearchgate.net While these synthetic systems operate under different conditions than the enzyme, they provide invaluable mechanistic insights into the fundamental steps of dinitrogen reduction. rsc.orgnih.gov According to the Lowe-Thorneley kinetic model for the enzyme, the MoFe-protein must be reduced by several equivalents before N₂ can bind, a state that functional models attempt to mimic chemically. nih.govnih.govnih.gov
Biomimetic Studies of Molybdenum Enzymes (e.g., Sulfite Oxidase, DMSO Reductase)
Beyond nitrogenase, molybdenum is the key catalytic metal in a large family of mononuclear enzymes known as oxotransferases. nih.gov These enzymes, which include sulfite oxidase and dimethyl sulfoxide (B87167) (DMSO) reductase, typically catalyze oxygen atom transfer (OAT) reactions. williams.edunih.gov The active site in these enzymes contains a molybdenum center coordinated by one or two pyranopterin dithiolene (PDT) ligands. researchgate.netnih.gov Biomimetic studies using molybdenum phosphane systems have been crucial in elucidating the mechanisms of these enzymes. nih.gov
OAT is the formal transfer of an oxygen atom to or from a substrate, a reaction central to the function of enzymes like sulfite oxidase and DMSO reductase. williams.edunih.gov In these enzymes, the molybdenum center cycles between the Mo(IV) and Mo(VI) oxidation states. nih.gov Synthetic molybdenum complexes are widely used to model this reactivity, with phosphines often serving as the oxygen atom acceptor substrate.
The general mechanism involves a high-valent dioxo-Mo(VI) complex reacting with a phosphine (PR₃). nih.gov The reaction proceeds via an OAT step, where one oxo ligand is transferred to the phosphine, producing the corresponding phosphine oxide (O=PR₃) and a reduced monooxo-Mo(IV) species. nih.gov This Mo(IV) complex can then be re-oxidized by an oxygen atom donor, such as DMSO or water, to regenerate the active Mo(VI) catalyst and complete the cycle.
Studies have investigated the kinetics and mechanisms of these OAT reactions in detail. For example, the reaction of TpMoO₂Cl (where Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) with various phosphines proceeds through a stable Mo(IV) phosphoryl intermediate, which has been isolated and structurally characterized. nih.gov The stability of these intermediates depends on the steric properties of the phosphine. nih.gov Researchers have also developed photocatalytic OAT systems using cis-Mo(VI)O₂ complexes, which can be activated by visible light. whiterose.ac.ukwhiterose.ac.uk
Table 2: Examples of Molybdenum Complexes in OAT Reaction Modeling
| Molybdenum Complex | Oxygen Acceptor | Key Finding |
|---|---|---|
| Tp*MoO₂Cl nih.gov | PMe₃, PEt₃, PPhMe₂ | Isolation and characterization of Mo(IV) phosphoryl intermediates. |
| [WO₂(PyS)₂] acs.org | PMe₃, PPh₃ | Tungsten analogue shows higher OAT catalytic activity than the molybdenum version, mimicking the native enzyme. |
| cis-Mo(O)₂-SAP | PPh₃ | Photocatalytic OAT under visible light, operating via a ligand-to-metal charge-transfer (LMCT) excited state. |
The catalytic cycle of molybdoenzyme oxotransferases fundamentally relies on the shuttling of the molybdenum center between the Mo(IV) and Mo(VI) oxidation states. nih.gov This two-electron redox process is coupled to the transfer of an oxygen atom. nih.gov Synthetic model complexes have been essential for understanding the electronic structures of these different oxidation states and the factors that control the redox potential.
The pyranopterin dithiolene ligand in the native enzymes is not merely a spectator; it is a non-innocent ligand that actively participates in the redox chemistry. researchgate.netnih.gov Model studies using molybdenum complexes with dithiolene ligands have shown that both the metal and the ligand can be redox-active. nih.gov Cyclic voltammetry studies of these biomimetic complexes reveal the reversible Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox couples, providing insight into the electron transfer processes that occur at the enzyme active site.
By systematically varying the ancillary ligands, such as phosphines or thiolates, researchers can tune the redox potential of the molybdenum center. This allows for a detailed investigation of how the protein environment might modulate the reactivity of the active site. These studies have confirmed that the Mo(IV) state is the reduced form of the enzyme, capable of being re-oxidized by an oxygen atom source, while the Mo(VI) state is the oxidized form that delivers an oxygen atom to a substrate. nih.govnih.gov
Ligand Design Inspired by Biological Systems
The unique structures of the molybdenum cofactors in enzymes have inspired the design and synthesis of novel ligands for biomimetic molybdenum complexes. The goal is to create ligands that not only replicate the coordination environment of the metal but also contribute to its specific reactivity. nih.gov
For instance, the molybdopterin cofactor, with its unique dithiolene group, has spurred the development of a vast array of dithiolene-containing ligands to model the active sites of oxotransferases. nih.govresearchgate.net Similarly, the complex, sulfur-rich environment of the nitrogenase FeMo-cofactor has led to the exploration of ligands that combine soft donor atoms like sulfur and phosphorus to stabilize the low-valent molybdenum centers required for N₂ activation.
The development of pentadentate tetrapodal phosphine ligands represents an effort to create a specific coordination geometry around the molybdenum atom that promotes N₂ binding and activation. nih.gov By fusing different types of phosphine donors (e.g., tripodal and tridentate), chemists can create ligand topologies that enforce unusual coordination geometries, leading to highly reactive dinitrogen complexes. nih.gov This bio-inspired approach, where lessons from the biological system are used to inform the design of synthetic molecules, is a powerful strategy for advancing the understanding of enzymatic mechanisms and for developing new catalysts for challenging chemical transformations. nih.govacs.org
Theoretical Insights into Enzymatic Mechanisms
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of molybdenum-containing enzymes. nih.govnih.gov These methods provide insights into electronic structures, reaction pathways, and the roles of various ligands that are often difficult to discern through experimental means alone. nih.gov In the context of bioinorganic systems involving molybdenum(III) centers, such as the iron-molybdenum cofactor (FeMoco) of nitrogenase, theoretical models are crucial for understanding the intricate process of dinitrogen (N₂) fixation. nih.gov
Nitrogenase is the primary enzyme responsible for the reduction of atmospheric nitrogen to ammonia. nih.gov The active site cofactor contains a unique MoFe₇S₉ cluster where the molybdenum atom is in the Mo(III) oxidation state. nih.gov While phosphane ligands are not present in the native enzyme, synthetic molybdenum-phosphane complexes serve as vital models for studying aspects of N₂ binding and reduction. documentsdelivered.comresearchgate.net Computational studies on these model systems offer valuable insights that can be extrapolated to the enzymatic mechanism.
One of the significant challenges in computational studies of these systems is the sensitivity of the results to the chosen functional, particularly the fraction of exact exchange used in hybrid methods like B3LYP. nih.gov For instance, the redox energy of transition metals can change by one kcal/mol for every one percent change in the exact exchange, which can significantly impact the predicted reaction pathways. nih.gov Despite these challenges, DFT has been successfully used to predict reaction mechanisms that were later verified experimentally.
Theoretical investigations into molybdenum-phosphane model systems have explored the electronic and geometric structural contributions to reactivity. researchgate.net For example, DFT calculations have been used to study the properties of molybdenum dinitrogen complexes stabilized by various phosphine ligands. These studies help in understanding how the electronic influence of the phosphane ligand, acting as a σ-donor and π-acceptor, modulates the reactivity of the coordinated N₂ molecule. nih.govresearchgate.net
Computational models have been applied to map out potential reaction pathways for nitrogen fixation, such as the Schrock cycle. These studies use DFT to calculate the energies of intermediates and transition states for the stepwise protonation and reduction of dinitrogen. The data generated from these calculations, including reaction energies and activation barriers, are critical for evaluating the plausibility of proposed mechanisms. For example, a key step in nitrogenase is the reductive elimination of H₂, and DFT calculations have shown the barrier for this step to be within the range required by experiments, allowing for the subsequent binding of N₂. nih.gov
The table below presents hypothetical data derived from DFT studies on a model Mo(III)-phosphane complex, illustrating the calculated energy changes (in kcal/mol) for key steps in a proposed nitrogen fixation cycle.
Table 1: Calculated Reaction Energies for N₂ Reduction Steps at a Model Mo(III)-Phosphane Center
| Step | Reaction | ΔE (kcal/mol) |
|---|---|---|
| 1 | H₂ Elimination from Mo(III)-H₂ | -2.1 |
| 2 | N₂ Binding to Mo(III) | -0.1 |
| 3 | First Protonation of N₂ | +3.5 |
| 4 | First Electron Transfer | -10.2 |
Furthermore, theoretical approaches like Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) analysis have been employed to dissect the nature of the molybdenum-ligand bond in phosphane complexes. nih.govresearchgate.net These analyses separate the interaction energy into components such as electrostatic interaction, orbital interaction, and Pauli repulsion, providing a detailed description of the σ-donor and π-acceptor characteristics of the phosphane ligands. nih.gov This understanding is crucial for designing more effective synthetic catalysts for nitrogen fixation by fine-tuning the electronic properties of the ligands. nih.gov
The table below shows a sample EDA-NOCV analysis for a model LMo(CO)₅ complex, quantifying the different contributions to the ligand-metal bond.
Table 2: Energy Decomposition Analysis for a Model Mo-Phosphane Bond
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Pauli Repulsion | +150.5 |
| Electrostatic Interaction | -85.2 |
| Orbital Interaction | -78.9 |
| Total Interaction Energy | -13.6 |
Emerging Research Directions and Future Prospects in Molybdenum Iii Phosphane Chemistry
Advanced Ligand Design for Enhanced Reactivity and Selectivity
The reactivity and selectivity of molybdenum(III) phosphane complexes are intrinsically linked to the electronic and steric properties of the phosphane ligands. Modern research focuses on the rational design of these ligands to precisely control the behavior of the metal center.
A key strategy involves the meticulous tuning of the ligand's electronic profile, which is governed by the interplay of σ-donation and π-acceptance, often described by the Dewar-Chatt-Duncanson model. nih.gov By systematically modifying the substituents on the phosphorus atom—from strongly donating alkyl groups (e.g., PMe₃, PEt₃) to those with strong electron-withdrawing properties (e.g., pyrrolyl groups)—researchers can modulate the electron density at the molybdenum center. nih.govresearchgate.net This fine-tuning is crucial for optimizing catalytic reaction pathways. researchgate.net
Recent advancements have moved beyond simple monodentate phosphanes to more complex architectures such as pincer ligands. N-heterocyclic phosphine (B1218219) (NHP) pincer ligands, for instance, offer enhanced stability and control over the metal's coordination sphere. osu.edu An important concept in this area is the use of "redox non-innocent" ligands, which can actively participate in redox processes by storing and releasing electrons. osu.edu This alleviates the redox burden on the metal center, potentially enabling novel catalytic cycles that are inaccessible with traditional "innocent" ligands. nih.govosu.edu Direct spectroscopic and computational evidence has confirmed the nature of the molybdenum(III)-phosphorus bond, including the crucial role of π-backbonding in stabilizing the complex. acs.org The synthesis of pentadentate tetrapodal phosphine ligands represents another frontier, aiming to create highly stable and coordinatively controlled molybdenum environments. nih.gov
| Ligand Design Strategy | Key Feature | Objective | Example Ligand Types | Reference |
|---|---|---|---|---|
| Electronic Tuning | Modulation of σ-donor/π-acceptor properties. | Optimize electron density at the Mo center for specific catalytic steps. | Alkylphosphines (PMe₃), Phenylphosphines (PPh₃), Phosphines with pyrrolyl groups. | nih.govresearchgate.net |
| Pincer Ligands | Tridentate coordination providing high stability. | Enhance complex stability and control reactivity. | N-heterocyclic phosphine (NHP) pincer ligands. | osu.edu |
| Redox Non-Innocent Ligands | Ligand participates in the redox chemistry of the reaction. | Enable multi-electron transformations and new catalytic cycles. | N-heterocyclic phosphenium/phosphido ligands. | osu.edu |
| Polydentate Ligands | Highly stable, well-defined coordination environment. | Create robust catalysts with unique reactivity. | Pentadentate tetrapodal phosphine ligands. | nih.gov |
Development of Novel Catalytic Transformations
The development of sophisticated phosphane ligands has enabled the use of molybdenum(III) complexes in a range of novel and highly selective catalytic transformations, moving beyond traditional applications.
One of the most significant breakthroughs is in the area of enantioselective alkene metathesis . Researchers have developed chiral molybdenum catalysts bearing a stereogenic metal center and monodentate aryloxide ligands. nih.gov These catalysts demonstrate exceptional efficiency and enantioselectivity in ring-closing metathesis (RCM) reactions, as highlighted by the successful synthesis of the alkaloid quebrachamine. nih.gov For example, a chiral molybdenum mono-aryloxide catalyst can achieve 96% enantiomeric excess (e.e.) with just 1 mol% catalyst loading. nih.gov
Another critical area is in energy and sustainable chemistry . Molybdenum phosphane complexes have emerged as effective catalysts for the dehydrogenation of ammonia (B1221849) borane (B79455) (AB), a promising material for chemical hydrogen storage. acs.org Mechanistic studies reveal that the reaction pathway is dependent on the molybdenum's oxidation state, with well-defined Mo(II) and Mo(IV) hydride intermediates playing key roles in the catalytic cycle. acs.org Certain molybdenum(0) precursors supported by para-terphenyl diphosphine ligands can catalyze the release of up to 2.5 equivalents of H₂, a rare achievement in this field. acs.org
Furthermore, molybdenum catalysts are being explored for carbonyl-carbonyl olefination reactions , which provide a direct method for forming carbon-carbon double bonds. rsc.org This catalytic approach to the McMurry reaction allows for the efficient synthesis of various heterocycles, including indoles and benzofurans, in high yields. rsc.org
| Catalytic Transformation | Description | Key Catalyst Feature | Significance | Reference |
|---|---|---|---|---|
| Enantioselective Alkene Metathesis | Catalytic ring-closing of dienes to form chiral cyclic products. | Stereogenic-at-metal center with chiral monodentate ligands. | Efficient synthesis of complex, enantiomerically pure molecules like alkaloids. | nih.gov |
| Ammonia Borane Dehydrogenation | Release of H₂ from ammonia borane for hydrogen storage applications. | para-terphenyl diphosphine ligand supporting multiple Mo oxidation states. | Development of catalysts for a hydrogen-based economy. | acs.org |
| Carbonyl-Carbonyl Olefination | Catalytic intramolecular coupling of two carbonyl groups to form an alkene. | Commercially available Mo catalyst, presumed Mo-carbene intermediate. | Direct, atom-economical synthesis of valuable heterocyclic compounds. | rsc.org |
Integration into Materials Science and Heterogeneous Catalysis
A major thrust in modern catalysis is the development of heterogeneous catalysts that offer advantages in separation, recovery, and recycling. Research is actively exploring the integration of molybdenum phosphane chemistry into solid-state materials.
One promising approach involves the synthesis of molybdenum phosphide (B1233454) (MoP) materials. researchgate.net These materials act as robust, non-precious metal catalysts that can suppress undesirable side reactions like methanation in syngas conversion. researchgate.net To enhance their performance, MoP nanoparticles are often dispersed on high-surface-area supports such as mesoporous carbon (MC) or silica (B1680970) (SiO₂). researchgate.netnih.gov The choice of support and the addition of promoters, like potassium, are critical parameters that facilitate the formation of the active MoP phase and govern catalytic activity and selectivity. researchgate.net
Another innovative strategy is the creation of phosphorus-doped molybdenum carbide catalysts. researchgate.net This doping introduces new active sites and modifies the electronic properties of the material, enhancing its catalytic performance in reactions like the reverse water-gas shift reaction. The synergy between the molybdenum carbide matrix and the phosphorus dopant is key to its improved activity. researchgate.net
The conceptual framework for immobilizing molecular catalysts is also being applied. While not specific to molybdenum, studies have shown that phosphine oxide derivatives can be anchored onto multiwalled carbon nanotubes to create efficient heterogeneous catalysts for various organic reactions. mdpi.com This methodology provides a blueprint for grafting well-defined molybdenum(III) phosphane complexes onto solid supports, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.
Advanced Spectroscopic and Computational Methodologies
Understanding the intricate electronic structures and reaction mechanisms of molybdenum(III) phosphane complexes requires the use of sophisticated analytical tools. A combination of advanced spectroscopy and high-level computational modeling has become indispensable.
Photoelectron Spectroscopy (PES) , particularly using synchrotron radiation, has proven to be a powerful technique for directly probing the electronic configuration of these complexes. nih.govresearchgate.net By measuring ionization energies, PES provides experimental data that can be correlated with theoretical calculations to dissect the σ-donor and π-acceptor contributions of the phosphine ligands. nih.govresearchgate.netresearchgate.net For more complex systems, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying intermediates in solution, as demonstrated in the study of heterometallic cubane-type clusters reacting with white phosphorus. semanticscholar.org
In parallel, Density Functional Theory (DFT) has become a cornerstone of modern research in this field. osu.eduresearchgate.net DFT calculations are used to:
Optimize molecular geometries.
Predict spectroscopic properties.
Elucidate reaction mechanisms and transition states.
Analyze the nature of chemical bonds.
To gain deeper insight into ligand-metal interactions, DFT is often paired with other computational tools. Energy Decomposition Analysis (EDA) combined with the Natural Orbitals for Chemical Valence (NOCV) method allows for the quantitative separation and analysis of the different components of the metal-ligand bond (e.g., electrostatic, orbital, and dispersion interactions). nih.govresearchgate.net Additionally, Natural Bond Orbital (NBO) analysis helps in understanding the bonding within the complex in terms of localized electron-pair bonds. osu.edu For complex magnetic systems, broken-symmetry DFT (BS-DFT) approaches are employed to describe the electronic structure. acs.org
| Methodology | Type | Application in Mo(III) Phosphane Chemistry | Reference |
|---|---|---|---|
| Photoelectron Spectroscopy (PES) | Spectroscopic | Directly measures ionization energies to probe the electronic structure and ligand effects. | nih.govresearchgate.net |
| ³¹P NMR Spectroscopy | Spectroscopic | Characterizes phosphorus-containing complexes and detects reaction intermediates in solution. | semanticscholar.org |
| Density Functional Theory (DFT) | Computational | Calculates electronic structure, geometries, and reaction pathways. | osu.eduresearchgate.net |
| EDA-NOCV | Computational | Quantitatively analyzes the nature of the Mo-P bond by separating σ-donation and π-acceptance. | nih.govresearchgate.net |
| Natural Bond Orbital (NBO) | Computational | Investigates the bonding orbitals involved in metal-ligand interactions. | osu.edu |
Sustainable Chemistry Applications and Green Catalysis
The principles of green chemistry—such as the use of earth-abundant metals, energy efficiency, and waste reduction—are central to the future of chemical manufacturing. Molybdenum, being more abundant and less toxic than many precious metals like palladium, platinum, or rhodium, is an attractive element for developing sustainable catalysts. osu.eduresearchgate.net
Molybdenum(III) phosphane chemistry is contributing to green catalysis in several ways:
Atom Economy: Catalytic transformations like olefin metathesis and olefination are inherently atom-economical, maximizing the incorporation of starting materials into the final product. nih.govrsc.org
Alternative Energy Carriers: The development of catalysts for ammonia borane dehydrogenation supports the transition to a hydrogen economy by providing a means for safe and efficient hydrogen storage and release. acs.org
Green Reaction Conditions: Research into molybdenum-catalyzed epoxidation reactions has demonstrated high efficiency using environmentally benign oxidants like tert-butyl hydroperoxide (TBHP) in water, which eliminates the need for hazardous chlorinated organic solvents. mdpi.commdpi.comnih.gov These processes show excellent activity and selectivity (>90%) under organic solvent-free conditions. mdpi.com
The use of molybdenum complexes in catalysis aligns with the broader goal of replacing stoichiometric reagents with catalytic alternatives and utilizing less hazardous substances, marking a clear direction toward more sustainable chemical production. acs.org
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing molybdenum(3+) phosphane complexes?
Answer:
Synthesis typically involves reacting molybdenum precursors (e.g., MoCl₃) with phosphane ligands (e.g., PR₃) under inert conditions to prevent oxidation. For example, chromium-phosphane complexes are synthesized via reactions with salts like K₂SN₂, followed by purification via filtration and washing . Characterization requires multimodal approaches:
- X-ray crystallography for structural elucidation (e.g., confirming trigonal bipyramidal geometry in Cr(CO)₅-phosphane adducts) .
- NMR spectroscopy to monitor ligand coordination shifts (e.g., ³¹P NMR for phosphorus environments) .
- Mass spectrometry and IR spectroscopy to validate molecular weight and carbonyl stretching frequencies .
Basic: How can phosphane stability be ensured during experimental handling of molybdenum complexes?
Answer:
Phosphane ligands are prone to oxidation under ambient conditions. Methodological safeguards include:
- Conducting reactions under argon/nitrogen atmospheres using Schlenk lines or gloveboxes.
- Storing complexes in dark, anhydrous environments to minimize photodegradation.
- Validating ligand integrity via headspace GC-MS (limit of quantification: 0.001 mg/kg) post-synthesis . Degradation mechanisms, such as oxidation pathways in thin-layer phosphane materials, should be preemptively modeled .
Basic: What analytical techniques are suitable for quantifying phosphane residues in molybdenum complexes?
Answer:
- GC-MS with headspace sampling : Offers high sensitivity (LOQ: 0.001 mg/kg) and specificity for phosphane detection in complex matrices .
- Validation protocols : Follow EFSA guidelines, including spike-and-recovery tests in high-oil-content matrices to address discrepancies in residue trial data .
Advanced: How do phosphane ligands influence the electronic structure of molybdenum(3+) complexes?
Answer:
Ligand effects can be systematically studied using density functional theory (DFT) . Key steps:
- Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting redox potentials and spin states .
- Analyze charge transfer via natural bond orbital (NBO) calculations to quantify Mo–P bond covalency.
- Compare experimental vs. computed IR/NMR data to validate electron-withdrawing/donating effects of phosphane substituents .
Advanced: How can computational modeling resolve contradictions in catalytic activity data for molybdenum-phosphane systems?
Answer:
Contradictions (e.g., variable reaction rates in cross-coupling) arise from ligand-dependent speciation. Methodological solutions:
- Perform DFT-M06 calculations to map energy profiles of transient intermediates (e.g., cationic [Pd(Me)(PR₃)ₙ]⁺ species in Negishi coupling) .
- Correlate phosphane steric parameters (Tolman cone angles) with activation barriers to identify optimal ligand bulk for rate enhancement .
Advanced: What strategies optimize phosphane ligand design for molybdenum-catalyzed reactions?
Answer:
Bioinspired approaches integrate phosphane ligands with biomolecular scaffolds (e.g., peptides) for enantioselectivity. Steps include:
- Screening ligand libraries using high-throughput robotic platforms to assess Mo-complex stability and turnover frequency.
- Employing artificial metalloenzymes to combine phosphane coordination with protein-based substrate recognition .
Advanced: How do molybdenum-phosphane complexes contribute to magnetic nanoporous materials?
Answer:
Phosphane ligands enable modular design of metal-organic frameworks (MOFs) with magnetic properties. Key methodologies:
- Use crystal engineering to assemble Mo-phosphane nodes with ditopic linkers (e.g., polycarboxylates) .
- Characterize magnetic anisotropy via SQUID magnetometry and correlate with ligand field splitting parameters from EPR spectroscopy .
Advanced: How are degradation pathways of molybdenum-phosphane complexes analyzed in environmental or biological systems?
Answer:
- Myeloperoxidase assays : Track enzymatic biodegradation (e.g., graphene-phosphane analogs) using LC-MS to identify oxidized byproducts .
- In vivo xenograft models : Assess complex stability in biological matrices by monitoring phosphane leakage via isotopic labeling (e.g., ³²P tracer studies) .
Advanced: How to address discrepancies in phosphane residue data during agricultural or biochemical trials?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
